Dequalinium iodide
Description
Overview of Dequalinium (B1207927) as a Quaternary Ammonium (B1175870) Compound in Biomedical Research
Dequalinium is a bis-quaternary ammonium salt, structurally defined by two quinaldinium rings linked by a 10-carbon aliphatic chain. nih.gov This structure gives it an amphipathic and cationic nature, meaning it has both hydrophobic and hydrophilic properties, as well as a permanent positive charge. nih.govdrugbank.com These characteristics are central to its function as a quaternary ammonium compound and are key to its interactions with biological systems. patsnap.com
In the realm of biomedical research, dequalinium has garnered attention for its diverse biological activities. drugbank.com Its lipophilic (fat-loving) and cationic (positively charged) nature allows it to interact with and disrupt the negatively charged cell membranes of microbes. patsnap.compatsnap.com This fundamental mechanism underpins its broad-spectrum antimicrobial properties. patsnap.com Furthermore, its flexible structure has made it a candidate for the development of drug and gene delivery systems. drugbank.com
Historical Perspective of Dequalinium's Diverse Biological Activities
First introduced in the 1950s, dequalinium was initially utilized as an antiseptic and disinfectant for treating local infections. drugbank.comdrugbank.com Its early applications included over-the-counter products for oral and throat infections. drugbank.com Clinical reports from the mid-1950s highlighted its effectiveness as a local antibacterial agent. gorm.com.tr
Over the decades, research has unveiled a wider array of biological effects beyond its initial antiseptic use. Studies have demonstrated its efficacy against a broad range of pathogens, including bacteria, fungi, and protozoa. patsnap.comdrugbank.com For instance, it has been shown to be effective against Candida albicans and Pityrosporum ovale, fungi associated with certain infections. dss.go.th Its activity against various bacteria and its use in treating conditions like trichomoniasis were also explored. dss.go.th This historical progression illustrates a growing recognition of dequalinium's multifaceted biological potential.
Contemporary Research Significance and Unexplored Potentials of Dequalinium
Contemporary research continues to explore the diverse applications of dequalinium, with a significant focus on its potential as an anticancer agent. nih.govresearchgate.net Studies have shown that dequalinium can selectively accumulate in the mitochondria of carcinoma cells, leading to anticarcinoma activity. pnas.org This selective targeting is a promising avenue for cancer therapy. pnas.orgresearchgate.net Research has also indicated that dequalinium can inhibit the growth of malignant tumors, including glioblastoma, both in laboratory cell cultures and in animal models. researchgate.net
Beyond oncology, recent studies have investigated dequalinium's potential in treating other conditions. For example, it has been identified as a potential non-antibiotic drug for ocular bacterial infections. nih.gov Its anti-inflammatory properties and ability to work synergistically with antibiotics like vancomycin (B549263) are areas of active investigation. nih.gov Furthermore, dequalinium has been noted for its neuroprotective properties, although this is an area that requires more in-depth research. drugbank.com
Unexplored potentials of dequalinium include its further development as a mitochondrial-targeting agent for delivering other chemotherapeutic drugs directly to cancer cells. researchgate.net Its role in modulating the immune response, such as its effect on macrophage motility, also presents a novel area for future research. drugbank.com The unique structural and biological properties of dequalinium suggest that its full therapeutic potential is yet to be completely realized.
Structure
2D Structure
3D Structure of Parent
Properties
IUPAC Name |
1-[10-(4-amino-2-methylquinolin-1-ium-1-yl)decyl]-2-methylquinolin-1-ium-4-amine;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H38N4.2HI/c1-23-21-27(31)25-15-9-11-17-29(25)33(23)19-13-7-5-3-4-6-8-14-20-34-24(2)22-28(32)26-16-10-12-18-30(26)34;;/h9-12,15-18,21-22,31-32H,3-8,13-14,19-20H2,1-2H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTXPITUAZUILEM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=[N+](C2=CC=CC=C2C(=C1)N)CCCCCCCCCC[N+]3=C(C=C(C4=CC=CC=C43)N)C.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H40I2N4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
6707-58-0 (Parent) | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Molecular Weight |
710.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2019-42-3 | |
| Record name | Dequalinium iodide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002019423 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,1'-(decane-1,10-diyl)bis[4-amino-2-methylquinolinium] diiodide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.332 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Molecular and Cellular Mechanisms of Action
Antimicrobial Mechanisms of Dequalinium (B1207927)
Dequalinium's antimicrobial activity is not attributed to a single mode of action but rather to a cascade of disruptive events that compromise the viability of microorganisms. drugbank.comnih.gov The primary mechanisms include the disruption of the bacterial cell's physical integrity and the interference with its critical metabolic pathways.
Disruption of Bacterial Cell Permeability and Membrane Integrity
A principal mechanism of dequalinium is its ability to compromise the bacterial cell membrane. drugbank.comnih.govnih.gov As a cationic molecule, dequalinium is electrostatically attracted to the negatively charged components of the bacterial cell surface. nih.gov It adsorbs onto the surface and diffuses through the cell wall. drugbank.comnih.govnih.gov
Upon reaching the cytoplasmic membrane, dequalinium binds to phospholipids (B1166683) and proteins within the membrane. nih.govsmolecule.com This interaction disrupts the membrane's structural integrity, leading to an increase in cell permeability. drugbank.comnih.govnih.gov The compromised membrane loses its ability to function as a selective barrier, resulting in the leakage of essential intracellular components and a loss of enzymatic activity. nih.govspringermedizin.de At sufficient concentrations, this can lead to cell lysis due to osmotic imbalance. drugbank.comnih.gov Studies have shown that the bactericidal and fungicidal effects of dequalinium can manifest within 30 to 60 minutes. drugbank.com
Interference with Bacterial Cellular Metabolism
Dequalinium further exerts its antimicrobial action by profoundly interfering with the core metabolic processes of bacteria, leading to a rapid depletion of cellular energy. drugbank.comnih.gov
Once inside the bacterial cell, dequalinium denatures essential proteins, including enzymes involved in the respiratory chain and glycolysis. drugbank.comnih.gov The loss of the three-dimensional structure of these proteins renders them non-functional, a process known as denaturation. uomustansiriyah.edu.iq This inactivation of key metabolic enzymes disrupts the central energy-producing pathways of the bacterium. nih.gov However, it is noted that protein denaturation and the inhibition of metabolic reactions are more pronounced at concentrations that may be above those used in clinical applications. nih.govspringermedizin.de
| Enzyme Target | Organism Studied | Observed Effect | Reference |
| F1-ATPase | Bovine heart mitochondria | Inhibition (I0.5 ≈ 12 µM) | nih.gov |
| F1-ATPase | Bacillus PS3 | Reversible inhibition | acs.org |
By denaturing glycolytic enzymes and inhibiting ATP synthesis, dequalinium effectively blocks glucose metabolism. drugbank.comnih.gov This halt in the breakdown of glucose, a primary substrate for energy production, coupled with the direct inhibition of ATP synthesis, leads to a profound and ultimately lethal energy depletion for the bacterium. drugbank.comnih.gov The compound's accumulation in mitochondria has led to it being described as a mitochondrial poison. drugbank.comnih.gov
Impact on Ribosomal Protein Synthesis
Dequalinium also interferes with the synthesis of new proteins at the ribosomal level. drugbank.comnih.govnih.gov Ribosomes, the cellular machinery responsible for protein synthesis, are complex structures composed of ribosomal RNA (rRNA) and ribosomal proteins. oncotarget.comnih.gov By disrupting ribosomal function, dequalinium prevents the translation of messenger RNA (mRNA) into proteins. drugbank.comnih.govnih.gov This cessation of protein synthesis halts cellular growth, repair, and replication, contributing to the bactericidal effect. The precise interactions with ribosomal components are part of its multi-targeted approach to overwhelming the bacterial cell's survival mechanisms. drugbank.comnih.gov
Nucleic Acid Interactions and Precipitation
Dequalinium iodide can interact with and precipitate nucleic acids, a mechanism that contributes to its antimicrobial effects. drugbank.comnih.gov This interaction disrupts the normal functions of DNA and RNA, which are vital for microbial survival and replication.
One of the notable interactions of dequalinium with nucleic acids is DNA intercalation. drugbank.comresearchgate.net The planar quinoline (B57606) rings of the dequalinium molecule can insert themselves between the base pairs of the DNA double helix. drugbank.com This intercalation deforms the DNA structure, which can interfere with essential cellular processes such as DNA replication and transcription, ultimately leading to cell death. researchgate.net While this mechanism has been identified, some research suggests that modifying the structure of dequalinium, such as by increasing the bulkiness of its headgroup, can reduce its DNA intercalation potential. asm.org
Osmotic Imbalance and Bacterial Cell Lysis
This compound can cause osmotic imbalance in bacterial cells, which, depending on the concentration, can lead to cell lysis. drugbank.comgorm.com.tr As a quaternary ammonium (B1175870) compound, dequalinium is surface-active and adsorbs to the bacterial cell surface. gorm.com.trnih.gov It then diffuses through the cell wall and interacts with the cytoplasmic membrane, increasing its permeability. gorm.com.trnih.govresearchgate.net This disruption of the cell membrane's integrity leads to a loss of control over the passage of ions and water, resulting in an osmotic imbalance that can cause the cell to swell and rupture. drugbank.comgorm.com.tr
Multitargeted Actions Against Microbial Pathogens
This compound exhibits broad-spectrum antimicrobial activity through a variety of mechanisms, making it effective against a wide range of pathogens, including gram-positive and gram-negative bacteria, yeasts, and protozoa. drugbank.comspringermedizin.de This multi-targeted approach reduces the likelihood of microbial resistance. gorm.com.trresearchgate.net
Key antimicrobial actions of dequalinium include:
Disruption of Cell Permeability: Dequalinium increases the permeability of the microbial cell membrane, leading to the loss of essential cellular components and enzymatic activity. nih.govresearchgate.netspringermedizin.de
Enzyme Inhibition: It can denature proteins and inhibit enzymes involved in crucial metabolic pathways like glycolysis and the respiratory chain. drugbank.comgorm.com.tr
Inhibition of ATP Synthesis: Dequalinium inhibits bacterial F1-ATPase, which disrupts mitochondrial ATP synthesis and depletes the cell's energy source. drugbank.comnih.gov
Inhibition of Protein Synthesis: The compound can interfere with ribosomal protein synthesis. drugbank.comnih.gov
Table 1: Summary of Dequalinium's Antimicrobial Actions
| Mechanism | Target | Consequence | References |
|---|---|---|---|
| DNA Intercalation | DNA | Disruption of replication and transcription | drugbank.comresearchgate.netasm.org |
| Osmotic Imbalance | Cell Membrane | Increased permeability, cell lysis | drugbank.comgorm.com.trnih.govresearchgate.net |
| Enzyme Inhibition | Metabolic Enzymes | Disruption of glycolysis and respiration | drugbank.comgorm.com.tr |
| ATP Synthesis Inhibition | F1-ATPase | Depletion of cellular energy | drugbank.comnih.gov |
| Protein Synthesis Inhibition | Ribosomes | Halts production of essential proteins | drugbank.comnih.gov |
Anticancer Mechanisms of Dequalinium
Beyond its antimicrobial properties, dequalinium has demonstrated anticancer activity, which is largely attributed to its effects on mitochondria and the induction of oxidative stress. researchgate.netresearchgate.net
Selective Accumulation in Mitochondria of Carcinoma Cells
A key feature of dequalinium's anticancer mechanism is its selective accumulation in the mitochondria of carcinoma cells. researchgate.netmdpi.comscispace.com This selectivity is driven by the higher mitochondrial membrane potential in carcinoma cells compared to normal epithelial cells. researchgate.netmdpi.com As a delocalized lipophilic cation, dequalinium is drawn to and concentrated within the negatively charged environment of the mitochondria. researchgate.netmdpi.com This preferential accumulation leads to mitochondrial toxicity specifically in cancer cells, providing a basis for selective tumor cell killing. researchgate.net
Induction of Oxidative Stress and Redox Imbalance
Once accumulated in the mitochondria, dequalinium induces significant oxidative stress and disrupts the cellular redox balance. researchgate.netdntb.gov.ua This is achieved by:
Decreasing Glutathione (B108866) (GSH) Levels: Dequalinium can lead to a reduction in the levels of glutathione, a major intracellular antioxidant. researchgate.net
Increasing Reactive Oxygen Species (ROS) Levels: The compound promotes an increase in the production of reactive oxygen species within the mitochondria. researchgate.net
This shift towards an oxidative state, characterized by low GSH and high ROS, creates a redox imbalance that can damage cellular components and trigger apoptosis (programmed cell death) in cancer cells. researchgate.netresearchgate.netmdpi.com The disruption of the redox balance is a critical component of dequalinium's cytotoxic effect on malignant cells. dntb.gov.ua
Table 2: Anticancer Mechanisms of Dequalinium
| Mechanism | Cellular Location | Effect | References |
|---|---|---|---|
| Selective Accumulation | Mitochondria of Carcinoma Cells | High intracellular concentration in cancer cells | researchgate.netresearchgate.netmdpi.comscispace.com |
| Induction of Oxidative Stress | Mitochondria | Depletion of glutathione (GSH), increase in reactive oxygen species (ROS) | researchgate.netdntb.gov.ua |
| Redox Imbalance | Whole Cell | Disruption of cellular redox homeostasis, leading to apoptosis | researchgate.netdntb.gov.uaresearchgate.netmdpi.com |
Reactive Oxygen Species (ROS) Generation
Dequalinium is known to induce the production of reactive oxygen species (ROS), which are highly reactive molecules that can cause significant damage to cellular components. nih.govsemanticscholar.org The generation of ROS is a key part of its cytotoxic mechanism. nih.govresearchgate.net Studies have demonstrated that dequalinium treatment leads to an increase in free radical production and superoxide (B77818) anion overproduction. nih.govnih.gov This disruption of the cellular redox balance is a critical early event in its mechanism of action. semanticscholar.orgdrugbank.com The interference with the mitochondrial respiratory chain by compounds like dequalinium can promote the leakage of electrons, thereby increasing ROS production and leading to mitochondrial damage. nih.gov The generation of ROS can lead to oxidative stress, which in turn can trigger apoptosis. researchgate.net In some biological systems, the formation of superoxide (O₂•−) is an initial step in ROS production, which can then lead to other ROS species like hydrogen peroxide (H₂O₂). plos.org The herbicide diquat (B7796111), for instance, is known to induce ROS generation, which mediates its toxic effects. nih.gov
Depletion of Glutathione (GSH) Levels
A consequence of increased ROS production is the depletion of cellular antioxidants, most notably glutathione (GSH). Dequalinium has been shown to disrupt cellular energy production, leading to oxidative stress by reducing glutathione levels. semanticscholar.org GSH is a crucial tripeptide antioxidant that protects cells against oxidative damage and is essential for maintaining redox homeostasis. frontiersin.org During bacterial infections, for example, GSH depletion can induce oxidative stress in host cells. frontiersin.org The depletion of intracellular GSH can make cells more susceptible to the toxic effects of drugs and radiation. mdpi.com Research on the herbicide diquat has also shown that it significantly decreases total glutathione levels in liver slices. nih.gov This depletion of the primary cellular antioxidant leaves cells vulnerable to the damaging effects of the accumulating ROS, further contributing to cellular demise.
Mitochondrial Dysfunction and Apoptosis Induction
Dequalinium is recognized as a mitochondrial poison due to its tendency to accumulate within these organelles. drugbank.comnih.gov This accumulation is a key factor in its anticancer activity, as it selectively targets the mitochondria of carcinoma cells. researchgate.netpnas.org The resulting mitochondrial damage is an early and critical event in its cytotoxic action. semanticscholar.org This damage encompasses a range of effects, including the disruption of the mitochondrial membrane potential, inhibition of ATP synthesis, and ultimately, the induction of apoptosis, or programmed cell death. nih.govresearchgate.netnih.govnih.gov
Loss of Mitochondrial Membrane Potential
A primary consequence of dequalinium's interaction with mitochondria is the disruption and loss of the mitochondrial membrane potential (ΔΨm). researchgate.netnih.govmdpi.com This depolarization of the mitochondrial membrane is a very early event, observed within the first 30 minutes of treatment in some studies. nih.gov The loss of membrane potential is a critical step that often precedes the release of pro-apoptotic factors. researchgate.net Studies using the cationic dye JC-1, which aggregates in healthy mitochondria (emitting red fluorescence) and remains as monomers in the cytoplasm of unhealthy cells with low mitochondrial potential (emitting green fluorescence), have confirmed that dequalinium causes a decrease in mitochondrial membrane potential. mdpi.com This event is directly linked to the induction of cell death. nih.govmdpi.com
Activation of Caspases (e.g., Caspase-3)
The induction of apoptosis by dequalinium proceeds through the activation of a cascade of enzymes known as caspases. Following mitochondrial damage, a typical intrinsic apoptotic pathway is triggered, involving the activation of initiator caspase-9 and subsequently, the executioner caspase, Caspase-3. nih.gov The activation of Caspase-3 is a hallmark of apoptosis and is responsible for cleaving numerous cellular substrates, leading to the characteristic morphological and biochemical changes of apoptotic cells. researchgate.netbio-rad-antibodies.comnih.gov Research has confirmed that dequalinium-induced apoptosis involves the activation of Caspase-3. researchgate.netnih.gov Functional liposomes containing dequalinium have also been shown to activate apoptotic enzymes including caspase 8, 9, and 3. tandfonline.com Measuring the activity of executioner caspases like Caspase-3/7 has become a common method for detecting apoptosis. nih.gov
Release of Proapoptotic Factors (e.g., Cytochrome c)
The loss of mitochondrial membrane integrity facilitates the release of pro-apoptotic factors from the intermembrane space into the cytosol. nih.gov A key factor released in this process is Cytochrome c. nih.gov Once in the cytosol, Cytochrome c binds to the Apoptotic protease activating factor-1 (Apaf-1), which leads to the formation of the apoptosome and the activation of caspase-9, initiating the caspase cascade. nih.govsigmaaldrich.com The release of Cytochrome c is considered a critical, irreversible step in the commitment of a cell to apoptosis. sigmaaldrich.comresearchgate.net Studies have explicitly shown that dequalinium treatment induces the release of Cytochrome c into the cytoplasm, which precedes caspase activation and apoptosis. nih.gov Recent research also highlights the role of mitochondrial inner membrane remodeling in facilitating the release of Cytochrome c. biorxiv.org
Modulation of Cellular Signaling Pathways
Dequalinium also exerts its effects by modulating key cellular signaling pathways that are often dysregulated in cancer cells. It has been shown to downregulate the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, both of which are crucial for cell proliferation and survival. drugbank.com The inhibition of these pathways enhances dequalinium's ability to induce apoptosis in human leukemia cells. semanticscholar.orgdrugbank.com Furthermore, dequalinium-induced apoptosis can occur via the mitogen-activated protein kinase (MAPK) signaling pathways. researchgate.net The compound has also been noted to target and inhibit certain kinases and modulate Ca²⁺-activated K⁺ channels. researchgate.netacs.org For instance, cetrimonium (B1202521) bromide, another quaternary ammonium compound, has been shown to modulate TGF-β signaling pathways. iiarjournals.org Natural compounds often exhibit anticancer effects by affecting numerous signaling pathways, including NF-κB, MAPK, Wnt, and p53, to induce apoptosis. frontiersin.org
Data Tables
Table 1: Effects of Dequalinium on Cellular Mechanisms
| Mechanism | Observation | Cell Line(s) | Reference |
|---|---|---|---|
| ROS Generation | Increased free radical production | Cerebellar granule neurons | nih.gov |
| Superoxide anion overproduction | NB4 cells | nih.gov | |
| Induction of apoptosis via ROS production | Various cancer cells | researchgate.net | |
| Mitochondrial Potential | Decreased mitochondrial membrane potential | Cerebellar granule neurons, HeLa, NB4, K562 | nih.govnih.govmdpi.com |
| Early mitochondrial membrane depolarization | NB4, K562 cells | nih.gov | |
| Apoptosis Induction | Activation of Caspase-3 | Various cancer cells, NB4 cells | researchgate.netnih.gov |
| Activation of Caspase-9/Caspase-3 pathway | NB4 cells | nih.gov | |
| Release of Cytochrome c to cytoplasm | NB4 cells | nih.gov | |
| Signaling Pathways | Downregulation of Raf/MEK/ERK1/2 & PI3K/Akt | Human leukemia cells (K562, NB4) | drugbank.com |
Table 2: Chemical Compounds Mentioned
| Compound Name | Abbreviation / Synonym | Role/Context |
|---|---|---|
| This compound | Dequalinium, DQA | Primary subject of the article |
| Glutathione | GSH | Cellular antioxidant |
| Cytochrome c | - | Pro-apoptotic factor |
| Caspase-3 | - | Executioner caspase in apoptosis |
| Caspase-9 | - | Initiator caspase in apoptosis |
| Hydrogen peroxide | H₂O₂ | A type of reactive oxygen species |
| Superoxide | O₂•− | A type of reactive oxygen species |
| Diquat | DQ | Herbicide used for mechanistic comparison |
| JC-1 | 5,5′,6,6′-tetrachloro-1,1′,3,3′-tetraethylbenzimidazolylcarbocyanine iodide | Dye used to measure mitochondrial membrane potential |
| Cetrimonium bromide | CTAB | Quaternary ammonium compound used for comparison |
Downregulation of Raf/MEK/ERK1/2 Pathway
Dequalinium demonstrates downregulatory activity on the Raf/MEK/ERK1/2 signaling pathway in human leukemia cells. nih.gov This pathway is a critical cascade that transmits signals from the cell surface to the nucleus, ultimately regulating gene expression involved in cell proliferation, differentiation, and survival. sinobiological.commdpi.comassaygenie.com The core components of this pathway are Raf, MEK, and ERK (also known as MAPK). sinobiological.comassaygenie.com Extracellular signals activate Raf, which in turn phosphorylates and activates MEK. sinobiological.comassaygenie.com MEK then phosphorylates and activates ERK1/2. sinobiological.com Activated ERK1/2 can then translocate to the nucleus and phosphorylate various transcription factors, leading to changes in gene expression that promote cell growth and prevent apoptosis. sinobiological.com
In the context of cancer, mutations in components of the Raf/MEK/ERK pathway can lead to its constitutive activation, promoting uncontrolled cell proliferation and survival. sinobiological.com Research has indicated that dequalinium's inhibitory effect on this pathway contributes to its ability to induce apoptosis in cancer cells. nih.gov Studies in K562 human leukemic cells have shown that dequalinium's downregulatory action on ERK1/2 activity supports the idea of an interaction between the Raf/MEK/ERK1/2 and PI3K/Akt pathways. nih.gov Furthermore, inhibiting the Raf/MEK/ERK pathway with specific inhibitors has been shown to enhance the pro-apoptotic effects of dequalinium, highlighting the pathway's role in cancer cell survival. nih.gov
Downregulation of PI3K/Akt Pathway
In addition to the Raf/MEK/ERK1/2 pathway, dequalinium also downregulates the PI3K/Akt signaling pathway in human leukemia cells. nih.govdrugbank.com The PI3K/Akt pathway is another critical intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism. mdpi.comfrontiersin.org Upon activation by various upstream signals, PI3K (phosphatidylinositol 3-kinase) phosphorylates lipids in the cell membrane, creating docking sites for proteins like Akt (also known as protein kinase B). mdpi.com This leads to the activation of Akt, which then phosphorylates a multitude of downstream targets, ultimately promoting cell survival and inhibiting apoptosis. mdpi.comfrontiersin.org
Dysregulation of the PI3K/Akt pathway is a common feature in many cancers, contributing to tumor development and progression. frontiersin.org Evidence suggests that dequalinium's ability to downregulate the activity of the PI3K/Akt pathway is a key component of its anticancer mechanism. nih.govdrugbank.com This inhibition contributes to the induction of apoptosis in leukemic cells. drugbank.com The interplay between the PI3K/Akt and Raf/MEK/ERK1/2 pathways is significant, and dequalinium's simultaneous downregulation of both pathways likely creates a more potent anti-cancer effect. nih.gov
Involvement of MAPK Signaling Pathways
The Mitogen-Activated Protein Kinase (MAPK) signaling pathways are a group of cascades, including the Raf/MEK/ERK pathway, that are central to the regulation of cellular processes like proliferation, differentiation, stress response, and apoptosis. assaygenie.comresearchgate.net These pathways are typically organized in a three-tiered kinase module: a MAP kinase kinase kinase (MAP3K), a MAP kinase kinase (MAP2K), and a MAP kinase (MAPK). assaygenie.com Dequalinium has been shown to influence MAPK signaling pathways as part of its anticancer activity. researchgate.net
Ion Channel Modulation in Cancer Cells
This compound's anticancer activity is also attributed to its ability to modulate the function of various ion channels, which are crucial for maintaining cellular homeostasis and are often implicated in cancer cell proliferation and migration.
Blockade of Small Conductance Ca2+-activated K+ Channels (SK channels)
Dequalinium is known to block small conductance Ca2+-activated K+ channels (SK channels). drugbank.com These channels are often expressed in certain types of cancer cells and are believed to play a role in cell proliferation and migration. drugbank.com The first synthetic compound found to block SK channels at micromolar concentrations was dequalinium. frontiersin.orgnih.gov This discovery spurred the development of more potent SK channel blockers. frontiersin.orgnih.gov The blockade of these channels by dequalinium is considered a component of its anticancer properties. drugbank.com
Inhibition of Cyclic Nucleotide-Gated Channels (CNG1, CNG2)
Dequalinium has been shown to be a potent blocker of cyclic nucleotide-gated (CNG) channels, specifically CNGA1 and CNGA2. semanticscholar.orgnih.gov CNG channels are nonselective cation channels that are permeable to Ca2+ and are involved in various cellular signaling processes. semanticscholar.orgnih.gov
Studies have demonstrated that dequalinium blocks CNGA1 channels with high affinity from the intracellular side. semanticscholar.org The block is mildly state-dependent, with a higher affinity for closed channels compared to open channels. nih.gov
Interactive Table: Dequalinium Inhibition of CNG Channels
| Channel | IC50 | Reference |
| CNGA1 | 190 nM | frontiersin.orgnih.govsemanticscholar.org |
| CNGA2 | 2.4 µM | frontiersin.orgnih.govsemanticscholar.org |
Inhibition of TrpM3 and TrpM7 Channels
More recent research has revealed that dequalinium also inhibits Transient Receptor Potential Melastatin (TrpM) channels, specifically TrpM3 and TrpM7. frontiersin.orgnih.gov These channels are involved in a variety of cellular functions, and their dysregulation has been linked to cancer. nih.govelifesciences.org
The inhibition of TrpM3 and TrpM7 by dequalinium occurs at a lower affinity compared to its effects on SK and CNG channels. frontiersin.orgnih.gov Studies have shown a reduction of approximately 30-50% in channel activity at a concentration of 30 µM. frontiersin.orgnih.gov This modulation of TrpM channels adds another layer to the complex mechanisms through which dequalinium exerts its effects on cancer cells.
Effects on Macrophage Motility and Tumor Metastasis Attenuation
Dequalinium has demonstrated notable effects on the motility of macrophages, which are key cells in the tumor microenvironment that can promote cancer progression and metastasis. nih.gov Research indicates that dequalinium can inhibit the migration and infiltration of these immune cells into tumor sites, thereby attenuating metastasis. oncotarget.comdrugbank.com
In studies involving colon cancer models, the anti-tumor agent dequalinium-14 was found to reduce macrophage motility. oncotarget.comum.es This inhibition of movement prevents macrophages from colonizing tumors, particularly those that have undergone local radiation therapy. oncotarget.comnih.gov Local radiation can inadvertently create a pro-metastatic environment by increasing the recruitment of macrophages to the tumor site. oncotarget.comnih.gov Dequalinium counteracts this effect by blocking the infiltration of these pro-metastatic macrophages. oncotarget.com By doing so, it diminishes the host's pro-tumorigenic and pro-metastatic response that can be triggered by radiation. oncotarget.com A study on mice with orthotopically implanted human colon carcinoma cells showed that treatment with dequalinium-14 led to a significant reduction in the number of macrophages colonizing the irradiated tumors. oncotarget.com This action is crucial as it has been demonstrated that depleting macrophages in irradiated tumor-bearing mice reduces the number of metastatic lesions. oncotarget.comnih.gov Therefore, dequalinium's ability to inhibit macrophage motility and infiltration presents a mechanism for reducing tumor metastasis, particularly in the context of radiation therapy. oncotarget.comdrugbank.com
| Finding | Experimental Model | Observed Effect | Reference |
|---|---|---|---|
| Inhibition of Macrophage Motility | In vitro and in vivo (mice) | Dequalinium-14 reduces the motility and migratory properties of macrophages. | oncotarget.com |
| Inhibition of Macrophage Infiltration | Irradiated orthotopic SW480 human colon carcinoma tumors in mice | Significantly reduced the number of macrophages colonizing primary tumors after radiation. | oncotarget.com |
| Attenuation of Tumor Metastasis | Locally irradiated mice with colon carcinoma cells | Reduces the extent of metastasis to the lungs and liver. | oncotarget.comnih.gov |
Synergistic Anticancer Effects with Chemotherapeutic Agents (e.g., Cisplatin)
Research has shown that combining dequalinium chloride with cisplatin (B142131) results in a significant synergistic effect in oral cancer cell lines, such as OEC-M1 and FADU. researchgate.net The combination index (CI), a measure used to determine drug interaction, indicated synergy when dequalinium chloride and cisplatin were combined at specific ratios. For instance, a 1:1 ratio was synergistic in OEC-M1 cells, while a 2:1 ratio showed synergy in FADU cells. researchgate.net This suggests that dequalinium can enhance the therapeutic efficacy of cisplatin in treating oral cancers. researchgate.net
Furthermore, the synergistic effect is also observed in other cancer types. In drug-resistant tumor cells, the combination of dequalinium and cisplatin at ratios of 1:1 or 2:1 has been reported to greatly enhance the cytotoxicity of cisplatin. researchgate.net The mechanism behind this synergy is thought to involve the generation of intracellular reactive oxygen species (ROS), which can cause damage to DNA, proteins, and lipids, ultimately leading to apoptosis. researchgate.net
| Cancer Cell Line | Drug Combination Ratio (Dequalinium:Cisplatin) | Result | Reference |
|---|---|---|---|
| OEC-M1 (Oral Cancer) | 1:1 | Synergistic Effect (CI < 1) | researchgate.net |
| FADU (Oral Cancer) | 2:1 | Synergistic Effect (CI < 1) | researchgate.net |
| Drug-Resistant Tumour Cells | 1:1 or 2:1 | Greatly enhanced cytotoxicity of cisplatin. | researchgate.net |
Neurobiological Mechanisms of Dequalinium
Modulation and Induction of Alpha-Synuclein (B15492655) Self-Oligomerization
Dequalinium has been identified as a modulator of alpha-synuclein, a protein whose aggregation is a pathological hallmark of neurodegenerative diseases like Parkinson's disease. nih.govmdpi.commdpi.com The compound induces the self-oligomerization of alpha-synuclein, leading to the formation of protofibrils, which are precursors to larger amyloid fibrils. nih.govresearchgate.net
This process is highly dependent on the specific structure of the dequalinium molecule. Its double-headed structure, featuring two cationic 4-aminoquinaldinium rings, is critical for inducing the protein's self-assembly. nih.gov The binding site for dequalinium has been located on the acidic C-terminal region of the alpha-synuclein protein. nih.govresearchgate.net The interaction is characterized by an approximate dissociation constant (Kd) of 5.5 µM. nih.gov The ionic interactions between the cationic dequalinium and the acidic protein region are believed to play a crucial role in promoting the self-interaction of alpha-synuclein molecules. researchgate.net This induced oligomerization results in the formation of protofibrils, which can be observed as a ladder formation on SDS-PAGE. nih.gov These protofibrils have been shown to affect the integrity of liposome (B1194612) membranes and influence the viability of human neuroblastoma cells. nih.gov
| Parameter | Finding | Significance | Reference |
|---|---|---|---|
| Mechanism | Induces self-oligomerization of alpha-synuclein. | Leads to the formation of protofibrils, preventing development into amyloid fibrils. | nih.govresearchgate.net |
| Binding Site | Acidic C-terminal region of alpha-synuclein. | Specific ionic interaction drives the oligomerization process. | nih.govresearchgate.net |
| Dissociation Constant (Kd) | ~5.5 µM | Quantifies the binding affinity between dequalinium and alpha-synuclein. | nih.gov |
| Structural Requirement | Double-headed structure with two cationic 4-aminoquinaldinium rings. | Essential for the induction of protein self-oligomerization. | nih.gov |
Disintegration of Amyloid Fibrils of Alpha-Synuclein
In addition to inducing the formation of protofibrils from monomeric alpha-synuclein, dequalinium possesses the remarkable ability to disintegrate pre-formed amyloid fibrils of this protein. researchgate.netdbcls.jp In vitro studies have demonstrated that dequalinium can instantaneously break down these mature fibrillar aggregates. researchgate.net
This defibrillation activity appears to be selective. Dequalinium is effective against the amyloid fibrils of both alpha-synuclein and Aβ40 (a key peptide in Alzheimer's disease), but it is not as effective against other types of amyloid fibrils, such as those formed by beta2-microglobulin. researchgate.net This suggests that the disintegration process is not solely dependent on the common cross-β-sheet conformation of amyloid fibrils but is also influenced by specific amino acid sequences. researchgate.net The dual function of dequalinium—facilitating the self-oligomerization of monomers while also disintegrating mature fibrils—positions it as a significant modulator of the alpha-synuclein aggregation pathway. researchgate.net
Interaction with Cholinergic Neurotransmission
Dequalinium interacts with the cholinergic nervous system, acting as a blocker of cholinergic neurotransmission. frontiersin.orgnih.govfrontiersin.org This activity has been observed in various models, including frog and rat sympathetic neurons and at the neuromuscular junction. frontiersin.orgnih.gov Its effects are primarily mediated through the antagonism of nicotinic acetylcholine (B1216132) receptors (nAChRs). nih.govfrontiersin.org
Dequalinium functions as a potent antagonist of nicotinic acetylcholine receptors, thereby reducing the responses elicited by nicotinic agonists like acetylcholine. nih.govresearchgate.net It is particularly effective against the α7 subtype of nAChRs. researchgate.net
Studies using patch-clamp recordings and calcium fluorescence assays have quantified this antagonistic activity. Dequalinium chloride blocks α7 nAChR-mediated ionic currents with a half-maximal inhibitory concentration (IC50) of approximately 120-157 nM. researchgate.net In frog sympathetic ganglia, dequalinium was shown to produce a non-surmountable antagonism of the depolarization caused by nicotinic receptor activation, with a half-maximal effective concentration (EC50) of 2 µM for reducing ganglionic transmission. nih.gov This blockade of nicotinic receptors is a key component of dequalinium's neurobiological profile and establishes it as a general anti-cholinergic antagonist. frontiersin.orgresearchgate.net
| Receptor/System | Measurement | Value | Experimental Context | Reference |
|---|---|---|---|---|
| α7 nAChR | IC50 | 120 nM | Block of ionic currents (Patch clamp) | researchgate.net |
| α7 nAChR | IC50 | 157 nM | Block of acetylcholine-evoked currents (GCAMP7s reporter) | researchgate.net |
| α7 nAChR | IC50 | 672 nM | Block of acetylcholine-evoked responses (Calcium dye fluorescence) | researchgate.net |
| Frog Sympathetic Ganglia | EC50 | 2 µM | Reduction of ganglionic transmission | nih.gov |
Antagonism of Muscarinic Acetylcholine Receptors (M1, M3, M5)
Dequalinium has been identified as an antagonist of several subtypes of muscarinic acetylcholine receptors (mAChRs), which are G protein-coupled receptors involved in a wide range of physiological functions. Specifically, dequalinium chloride has demonstrated antagonistic activity against the M1, M3, and M5 receptor subtypes. researchgate.netnih.govresearchgate.net
In studies using transfected Chinese Hamster Ovary (CHO) cells, dequalinium chloride was shown to antagonize M3 mAChRs with an IC50 of 0.27 μM. nih.govresearchgate.net Further investigation revealed that related bis-quinolinium cyclophane compounds, derivatives of dequalinium, also antagonized M1 and M5 mAChR responses. nih.govresearchgate.net For instance, the compound UCL 1684, a dequalinium derivative, exhibited an IC50 of 0.12 μM for M1 receptors and 0.52 μM for M5 receptors. nih.govresearchgate.net This antagonistic action at multiple muscarinic receptor subtypes suggests a broader anticholinergic profile for dequalinium and its analogs. researchgate.net
Table 1: Antagonistic Activity of Dequalinium Chloride and a Derivative at Muscarinic Acetylcholine Receptors
| Compound | Receptor Subtype | IC50 (μM) |
|---|---|---|
| Dequalinium chloride | M3 | 0.27 nih.govresearchgate.net |
| UCL 1684 (Dequalinium derivative) | M1 | 0.12 nih.govresearchgate.net |
| UCL 1684 (Dequalinium derivative) | M5 | 0.52 nih.govresearchgate.net |
Potential Neurotoxicity and Selective Accumulation in Mitochondria
Dequalinium is known for its selective accumulation in the mitochondria of cells, a characteristic attributed to its lipophilic and dicationic nature. drugbank.comacs.orgmdpi.com The negative electrochemical gradient across the mitochondrial membranes of malignant cells is higher than in normal cells, which facilitates the preferential uptake and retention of these positively charged molecules within the mitochondria of cancer cells. mdpi.comresearchgate.net This selective accumulation is a key aspect of its biological activity. mdpi.com
Once accumulated, dequalinium acts as a mitochondrial poison. drugbank.com It can disrupt crucial mitochondrial functions, including the inhibition of the respiratory chain and the depletion of mitochondrial DNA. researchgate.net In human leukemia cells, dequalinium treatment leads to early mitochondrial alterations, such as mitochondrial membrane depolarization within the first 30 minutes of exposure. nih.gov This is followed by the release of cytochrome c into the cytoplasm, overproduction of superoxide anions, and depletion of ATP, ultimately inducing apoptosis through a caspase-9/caspase-3-dependent pathway. nih.gov While its neuroprotective effects against α-synuclein aggregation have been noted, dequalinium is also recognized as a neurotoxic agent, though the detailed mechanisms of its neurotoxicity require further investigation. drugbank.com High doses of related compounds have been associated with neurotoxicity, which limits their clinical application. acs.org
Interactions with Cellular Proteins and Receptors
Inhibition of Protein Kinase C (PKC-α/β)
Dequalinium is a known inhibitor of Protein Kinase C (PKC), specifically targeting the α and β isoforms. researchgate.netnih.gov Research has shown that dequalinium exhibits competitive inhibition with respect to the Receptor for Activated C Kinase-1 (RACK-1), an adaptor protein that binds to activated PKC. nih.gov For human PKCα, dequalinium demonstrated a Ki of 11.5 ± 5 μM. nih.gov
The inhibitory mechanism is unique, involving a proposed two-point contact with the enzyme. researchgate.netresearchgate.netnih.gov The length and geometry of the decamethylene linker between the two quinolinium rings of dequalinium are crucial for its inhibitory potency. researchgate.netnih.gov Analogues with longer, saturated linkers (C12, C14, C16) showed enhanced inhibitory activity, with the C14-linker being the most potent, exhibiting an IC50 of 2.6 ± 0.2 μM. researchgate.netnih.gov The presence of unsaturation in the C10-alkyl linker also affects potency, with the trans isomer being significantly more potent than the cis isomer. researchgate.netnih.gov Furthermore, when exposed to UV light, dequalinium can covalently modify and irreversibly inhibit PKCα and PKCβ, with an IC50 in the range of 7-18 μM. nih.gov This photoinduced inactivation occurs at a conserved tryptophan residue within the RACK-1-binding site of PKC. nih.gov
Table 2: Inhibitory Potency of Dequalinium and its Analogues against PKCα
| Compound | Linker | IC50 (μM) | Ki (μM) |
|---|---|---|---|
| Dequalinium (C10) | Saturated C10 | - | 11.5 ± 5 nih.gov |
| Dequalinium (C10, trans) | Unsaturated C10 | 12 ± 3 researchgate.netnih.gov | - |
| Dequalinium (C10, cis) | Unsaturated C10 | 52 ± 12 researchgate.netnih.gov | - |
| Dequalinium Analogue (C12) | Saturated C12 | Enhanced potency | - |
| Dequalinium Analogue (C14) | Saturated C14 | 2.6 ± 0.2 researchgate.netnih.gov | - |
| Dequalinium Analogue (C16) | Saturated C16 | Enhanced potency | - |
Interaction with Multidrug Transporters (QacR, AcrB, EmrE)
Dequalinium has been shown to interact with several bacterial multidrug transporters, which are proteins that contribute to antimicrobial resistance by effluxing a wide range of compounds from the bacterial cell. researchgate.netresearchgate.net Among these are QacR, a transcriptional repressor of the QacA multidrug transporter in Staphylococcus aureus, and AcrB and EmrE, which are components of multidrug efflux pumps in Escherichia coli. researchgate.netasm.orgnih.gov
The interaction of dequalinium with these transporters is part of its broader antibacterial mechanism. researchgate.net EmrE, a member of the Small Multidrug Resistance (SMR) family, is known to transport hydrophobic cationic drugs like dequalinium. nih.gov The binding of various drugs to the AcrB transporter is a complex process, and dequalinium is recognized as one of the substrates for this efflux pump. nih.gov The interaction with QacR suggests a mechanism by which dequalinium can influence the regulation of multidrug resistance genes. researchgate.net
Modulation of Transcriptional Regulator RamR
Dequalinium interacts with RamR, a transcriptional repressor that regulates the expression of the ramA gene. researchgate.netresearchgate.netuniprot.org RamA, in turn, activates the transcription of the AcrAB-TolC multidrug efflux pump genes. uniprot.orgnih.gov
Crystallographic studies have revealed that dequalinium, along with other compounds like berberine (B55584) and crystal violet, binds to RamR. nih.govnih.gov This binding event involves an interaction with the Phe155 residue of RamR. nih.gov The formation of this complex reduces the DNA-binding affinity of RamR to its target promoter region. nih.govnih.gov This derepression leads to an increased expression of RamA, which subsequently upregulates the AcrAB-TolC efflux system, a key factor in multidrug resistance in bacteria like Salmonella typhimurium. uniprot.orgnih.gov
Binding to HIV-1 Spike Envelope MPER Domain
Dequalinium has been identified as a small-molecule inhibitor of HIV-1 fusion that targets the membrane-proximal external region (MPER) of the gp41 subunit of the viral envelope spike protein. researchgate.netnih.gov The MPER is a conserved region and a target for broadly neutralizing antibodies, making it a focus for antiviral drug and vaccine development. harvard.edu
Dequalinium appears to bind to a hydrophobic pocket formed by the trimeric MPER. nih.gov This interaction is thought to block the conformational changes in the envelope protein that are necessary for the fusion of the viral and host cell membranes, thereby inhibiting viral entry. nih.gov In cell-cell fusion assays, dequalinium was shown to inhibit fusion mediated by HIV-1 Env. nih.gov This suggests that the MPER is a viable therapeutic target for small-molecule fusion inhibitors like dequalinium. nih.gov
Interaction with Chitinase A from Vibrio harveyi
Dequalinium has been identified as a potent inhibitor of Chitinase A from the marine bacterium Vibrio harveyi (VhChiA), a family-18 chitinase. nih.gov This interaction is of particular interest due to the role of chitinases in the lifecycle of various pathogens and the potential for inhibitors to have therapeutic applications. researchgate.netfuertaichem.com Vibrio harveyi is a recognized pathogen in marine aquaculture, and its ability to degrade chitin (B13524) is a key aspect of its environmental survival and pathogenicity. plos.orgnih.govfrontiersin.org
Research involving in vitro screening of pharmacologically active compounds has demonstrated that dequalinium exhibits inhibitory effects on VhChiA in the low nanomolar range. nih.gov Unlike inhibitors that mimic reaction intermediates, crystallographic studies have revealed that dequalinium binds to the outer region of the substrate-binding cleft of the enzyme. nih.gov
The binding of dequalinium to VhChiA is characterized by interactions at two distinct hydrophobic areas within the active site. nih.gov These interactions are primarily hydrophobic in nature. nih.gov
Detailed structural analysis has identified the specific amino acid residues that are crucial for the binding of dequalinium. The interactions occur at two main locations:
Aglycone Location : This site involves well-defined and tight associations with Tryptophan-397 (Trp-397) and Tryptophan-275 (Trp-275). nih.gov
Glycone Location : Interactions at this site are described as more patchy and loose, indicating a lower affinity. The key residues involved are Tryptophan-168 (Trp-168) and Valine-205 (Val-205). nih.gov
The significance of these hydrophobic interactions was further highlighted by site-directed mutagenesis studies. When Trp-275 was substituted with glycine (B1666218) (a W275G mutation), the binding affinity for dequalinium was dramatically reduced. nih.gov This confirms the critical role of the tryptophan residue at the aglycone binding site. nih.gov
X-ray crystallography and isothermal microcalorimetry data have shown that dequalinium can occupy the active site of VhChiA in three different binding modes:
Single-site binding
Independent two-site binding
Sequential two-site binding nih.gov
The potent inhibitory activity of dequalinium against VhChiA suggests its potential as a lead compound for further development. nih.gov
Data Table: this compound - VhChiA Interaction Details
| Parameter | Description | Reference |
| Target Enzyme | Chitinase A (VhChiA), a family-18 chitinase | nih.gov |
| Source Organism | Vibrio harveyi | nih.gov |
| Inhibitory Potency | Low nanomolar range | nih.gov |
| Binding Site Location | Outer part of the substrate-binding cleft | nih.gov |
| Primary Interaction Type | Hydrophobic interactions | nih.gov |
| Key Binding Residues | Aglycone site: Trp-397, Trp-275Glycone site: Trp-168, Val-205 | nih.gov |
| Observed Binding Modes | 1. Single-site binding2. Independent two-site binding3. Sequential two-site binding | nih.gov |
Spectrum of Biological Activity and Efficacy Research
Broad-Spectrum Antimicrobial Activity
Dequalinium (B1207927) iodide exhibits significant antimicrobial properties, acting against a wide range of pathogens including bacteria, fungi, and protozoa. Its mechanism of action primarily involves increasing the permeability of microbial cell membranes, leading to the loss of essential cellular components and subsequent cell death.
Efficacy Against Gram-Positive Bacteria
Dequalinium iodide demonstrates notable efficacy against Gram-positive bacteria. Research has shown that Gram-positive bacteria are generally more susceptible to dequalinium than Gram-negative bacteria. In vitro studies have reported Minimum Inhibitory Concentration (MIC) range values for dequalinium chloride (a related salt) against various aerobic and facultative anaerobic Gram-positive bacteria to be within 0.25–64 µg/ml.
Efficacy Against Gram-Negative Bacteria (e.g., E. coli, Gardnerella spp.)
This compound is also effective against Gram-negative bacteria, although generally to a lesser extent than Gram-positive bacteria. Studies have investigated its activity against clinically relevant Gram-negative pathogens. For instance, in vitro studies have demonstrated its efficacy against Gardnerella vaginalis, a key bacterium associated with bacterial vaginosis. The MIC range for dequalinium chloride against aerobic and/or facultative anaerobic bacteria has been found to be within 0.25–256 µg/ml, with the exception of Proteus mirabilis, which shows resistance.
Efficacy Against Yeasts and Fungi (e.g., Candida spp.)
The compound exhibits potent antifungal activity, particularly against various Candida species, which are common causes of fungal infections. The antimicrobial activity of dequalinium chloride against Candida spp. has been found to be comparable to that of established antifungal agents like clotrimazole (B1669251) and ciclopiroxolamine. In one study, the MIC range of dequalinium chloride against Candida albicans strains was determined to be 0.5–2.0 µg/ml. Another study reported MIC ranges of 64–256 µg/ml for Candida glabrata and 128 µg/ml for Candida krusei.
Efficacy Against Protozoa
Research has also highlighted the antiprotozoal properties of dequalinium. It has shown activity against Trichomonas vaginalis, a protozoan parasite responsible for the sexually transmitted infection trichomoniasis. Some studies have even noted its effectiveness against metronidazole-resistant strains of T. vaginalis.
Antiviral Properties (e.g., HIV-1)
Dequalinium has demonstrated antiviral capabilities, notably against the Human Immunodeficiency Virus (HIV-1). It is understood to bind to the membrane-proximal external region (MPER) of the HIV-1 spike envelope protein. However, the effectiveness of microbicides containing such compounds can be significantly reduced by the presence of amyloid fibrils in semen, which enhance HIV infection.
Anticancer Activity in Various Malignancies
Beyond its antimicrobial effects, dequalinium has emerged as a compound of interest for its anticancer properties. It selectively accumulates in the mitochondria of carcinoma cells, which have a higher membrane potential than normal cells. This selective accumulation leads to mitochondrial damage and impaired energy production in cancer cells.
Research has shown that dequalinium can induce apoptosis (programmed cell death) in various cancer cell lines, including those from human leukemia. It has been found to disrupt signaling pathways involved in cell proliferation and survival, such as the Raf/MEK/ERK1/2 and PI3K/Akt pathways. Furthermore, dequalinium has been shown to inhibit the growth of tumors in animal models of bladder and colon cancer. Studies have also identified its ability to inhibit protein kinase C, an enzyme often implicated in cancer development.
Leukemia Cells (e.g., NB4, K562, B-CLL)
Dequalinium has demonstrated significant cytotoxic activity against various human leukemia cell lines. unican.es Its effects are often cell-type specific and dependent on concentration and duration of exposure. unican.es
In the human acute promyelocytic leukemia cell line NB4 , dequalinium induces a mixed apoptotic and necrotic cell death pathway. unican.es At lower concentrations (e.g., 2 μM), it primarily triggers apoptosis, while higher concentrations (e.g., 20 μM) lead mainly to necrosis. unican.es This cytotoxic effect is linked to early disturbances in mitochondrial function and the induction of oxidative stress. nih.gov Furthermore, dequalinium has been shown to downregulate the Raf/MEK/ERK1/2 and PI3K/Akt signaling pathways, which are crucial for cell survival and proliferation, thereby promoting cell death. nih.gov
Conversely, the K562 human leukemic cell line, derived from chronic myeloid leukemia, exhibits resistance to apoptosis when treated with dequalinium at various concentrations. unican.es In these cells, dequalinium-induced cell death occurs primarily through necrosis. unican.es The cytotoxic mechanism in K562 cells also involves early mitochondrial dysfunction and oxidative stress. ebm-journal.org Studies have shown a progressive decrease in cell viability and metabolic activity with increasing dequalinium concentration and incubation time. ebm-journal.org
Research has also pointed to the potential of dequalinium as an antitumor agent for B-cell chronic lymphocytic leukemia (B-CLL ), a malignancy characterized by the abnormal proliferation of B cells. researchgate.net The mechanism of action is believed to involve the induction of malignant cell death. researchgate.net
Table 1: Effects of Dequalinium on Leukemia Cell Lines
| Cell Line | Cancer Type | Primary Mode of Cell Death | Key Mechanisms of Action |
|---|---|---|---|
| NB4 | Acute Promyelocytic Leukemia | Apoptosis (low concentration), Necrosis (high concentration) unican.es | Mitochondrial dysfunction, oxidative stress, downregulation of Raf/MEK/ERK and PI3K/Akt pathways. nih.gov |
| K562 | Chronic Myeloid Leukemia | Necrosis unican.es | Mitochondrial dysfunction, oxidative stress. ebm-journal.org |
| B-CLL | B-cell Chronic Lymphocytic Leukemia | Induction of malignant cell death. researchgate.net | Not fully elucidated in the provided context. |
Other Cancer Cell Lines (e.g., HeLa, B16F10, MCF-7)
The anticancer activity of dequalinium extends beyond leukemia to various other cancer cell lines.
In a study involving a nanoemulsion of α-tocopherol succinate (B1194679) and dequalinium, significant anticancer effects were observed in HeLa (cervical carcinoma), B16F10 (murine melanoma), and MCF-7 (breast cancer) cells. mdpi.com This formulation led to over 70% inhibition of cell growth in all three cell lines. mdpi.com The positively charged and hydrophobic nature of dequalinium is thought to facilitate a high degree of interaction with the cell membrane, disrupting its stability. mdpi.com The treatment with the dequalinium-containing emulsion resulted in increased cellular uptake and alteration of mitochondrial potential in HeLa cells. mdpi.com
Table 2: Cytotoxicity of a Dequalinium and α-Tocopherol Succinate Nanoemulsion
| Cell Line | Cancer Type | Outcome |
|---|---|---|
| HeLa | Cervical Carcinoma | Over 70% inhibition of cell growth. mdpi.com |
| B16F10 | Murine Melanoma | Over 70% inhibition of cell growth. mdpi.com |
| MCF-7 | Breast Cancer | Over 70% inhibition of cell growth. mdpi.com |
In vivo Tumor Model Studies
The antitumor efficacy of dequalinium has also been evaluated in various in vivo tumor models.
In a study using a xenogenic tumor system with PA-1 human ovarian cancer cells in athymic mice, dequalinium chloride administered three days post-tumor injection increased animal survival by 37%. nih.govnih.gov When treatment was initiated seven days after tumor injection, it still resulted in a 23% increase in survival. nih.gov In the UCI-101 ovarian tumor model, single-agent dequalinium increased survival by 28%. nih.gov
Further research demonstrated that dequalinium inhibits the growth of subcutaneously implanted human colon carcinoma CX-1 in nude mice and recurrent rat colon carcinoma W163 in rats. pnas.org In a mouse model with intraperitoneally implanted mouse bladder carcinoma (MB49), dequalinium was found to be more effective than seven of eight established anticancer drugs in prolonging survival. pnas.org
These studies highlight the potential of dequalinium as a broad-spectrum anticarcinoma agent in living organisms.
Table 3: In vivo Efficacy of Dequalinium in Tumor Models
| Tumor Model | Cancer Type | Animal Model | Key Finding |
|---|---|---|---|
| PA-1 Xenograft | Human Ovarian Cancer | Athymic Mice | 37% increase in animal survival (treatment initiated day 3). nih.govnih.gov |
| UCI-101 Xenograft | Human Ovarian Cancer | Athymic Mice | 28% increase in animal survival. nih.gov |
| CX-1 Xenograft | Human Colon Carcinoma | Nude Mice | Inhibition of tumor growth. pnas.org |
| W163 | Rat Colon Carcinoma | Rats | Inhibition of tumor growth. pnas.org |
| MB49 | Mouse Bladder Carcinoma | Mice | 252% increase in survival (T/C). pnas.org |
Investigational Neuroprotective Applications
Beyond its established antimicrobial and anticancer properties, dequalinium has been investigated for its potential neuroprotective effects.
Implications for Neurodegenerative Disorders
Neurodegenerative disorders are characterized by the progressive loss of structure and function of neurons. frontiersin.org Research has indicated that dequalinium may have a role in modulating processes associated with these diseases.
One study found that dequalinium can modulate and induce the self-oligomerization of alpha-synuclein (B15492655). drugbank.com Alpha-synuclein is a protein that is known to form aggregates in several neurodegenerative disorders, including Parkinson's disease. drugbank.com This finding suggests a potential neuroprotective action for dequalinium; however, it is important to note that dequalinium itself can be neurotoxic, warranting further investigation into its therapeutic window and mechanisms. drugbank.com The exploration of compounds that can influence protein aggregation and neuronal function is a key area of research for developing new treatments for these debilitating conditions. mdpi.com
Antimicrobial Resistance and Dequalinium
Mechanisms of Resistance to Dequalinium (B1207927)
The development of resistance to dequalinium is considered unlikely due to its multifaceted mode of action. nih.govnih.gov Unlike many conventional antibiotics that target specific cellular pathways or enzymes, dequalinium exerts its antimicrobial effect through several mechanisms simultaneously. nih.govdrugbank.com It disrupts the integrity of the bacterial cell membrane by adsorbing to the cell surface and altering its permeability. nih.govdrugbank.com Once inside the cell, it can denature proteins, inhibit essential enzymes involved in metabolic processes, and precipitate nucleic acids. nih.govdrugbank.com This broad-based attack on fundamental cellular structures and functions makes it difficult for bacteria to develop effective resistance through single-point mutations.
While clinically significant resistance to dequalinium is not a reported issue, some studies on other quaternary ammonium (B1175870) compounds (QACs) have identified potential mechanisms of reduced susceptibility. These mechanisms, though not specifically documented for dequalinium, include the expression of efflux pumps that can actively transport QACs out of the bacterial cell. wikipedia.org For instance, some bacteria possess genes like qacA/B and qacC/D that encode for such efflux pumps. wikipedia.org It has also been noted that multidrug resistance to single quaternary cationic anti-infectives can sometimes be linked to a hypersensitivity to compounds containing two quaternary cations, such as dequalinium. nih.govspringermedizin.de
Dequalinium's Role in Decelerating Bacterial Antibiotic Resistance
Recent research has highlighted a novel and crucial role for dequalinium in the fight against antibiotic resistance: its ability to slow down the evolution of resistance to conventional antibiotics. nih.govdrugtargetreview.comsciencedaily.com
Studies have demonstrated that dequalinium chloride (DEQ) can significantly curb the development of mutations in bacteria that lead to antibiotic resistance. nih.govdrugtargetreview.comlaboratoryequipment.com This effect has been notably observed in the context of ciprofloxacin (B1669076), a widely used fluoroquinolone antibiotic. sciencedaily.comlaboratoryequipment.com Ciprofloxacin, particularly at low concentrations, can induce a stress response in bacteria, which in turn activates mechanisms that increase the rate of genetic mutations. drugtargetreview.comazolifesciences.com Some of these mutations can confer resistance not only to ciprofloxacin but also to other classes of antibiotics. laboratoryequipment.com
Dequalinium has been shown to counteract this process by inhibiting the master bacterial stress response. nih.govdrugtargetreview.commedindia.net By preventing the activation of this stress-induced mutagenesis, dequalinium effectively reduces the speed at which new resistance-conferring mutations arise in bacterial populations. drugtargetreview.comsciencedaily.comazolifesciences.com This "evolution-slowing" property is significant because it is achieved at low, non-antibiotic concentrations of dequalinium, which does not exert selective pressure for the development of resistance to dequalinium itself. nih.govsciencedaily.com
| Condition | Bacterial Stress Response | Mutation Rate | Development of Antibiotic Resistance |
|---|---|---|---|
| Ciprofloxacin alone | Activated | Increased | Accelerated |
| Ciprofloxacin + Dequalinium Chloride | Inhibited | Reduced | Decelerated |
Dequalinium has also been shown to have synergistic effects when used in combination with certain conventional antibiotics. This synergy can enhance the efficacy of the antibiotic and potentially overcome existing resistance mechanisms. A notable example is its interaction with aminoglycoside antibiotics. asm.orgresearchgate.net Studies have demonstrated that analogues of dequalinium can act synergistically with aminoglycosides against problematic Gram-negative bacteria such as Acinetobacter baumannii and Pseudomonas aeruginosa, leading to a significantly increased rate of bacterial killing. asm.org
The interaction with ciprofloxacin is more complex. While dequalinium can reduce the emergence of resistance to ciprofloxacin, some research indicates that it can also transiently induce the overexpression of efflux pumps like MexCD-OprJ in P. aeruginosa. nih.gov This can lead to a temporary increase in resistance to ciprofloxacin. However, this same mechanism has been shown to render the bacteria hypersusceptible to other antibiotics, such as the aminoglycoside tobramycin, a phenomenon known as collateral sensitivity. nih.gov
| Antibiotic Class | Observed Interaction with Dequalinium | Example Pathogen |
|---|---|---|
| Aminoglycosides (e.g., Gentamicin, Tobramycin) | Synergistic bactericidal activity | Acinetobacter baumannii, Pseudomonas aeruginosa |
| Fluoroquinolones (e.g., Ciprofloxacin) | Complex interaction: Reduces mutation-driven resistance but can transiently induce efflux-mediated resistance, leading to collateral sensitivity to other antibiotics. | Pseudomonas aeruginosa |
Cross-Resistance Considerations with Other Antiseptics and Antibiotics
The potential for cross-resistance between antiseptics and antibiotics is a subject of ongoing research. medcraveonline.commedcraveonline.com Theoretically, exposure to an antiseptic could trigger mutations or select for resistance mechanisms that also confer resistance to an antibiotic, particularly if they share similar targets or are affected by the same resistance mechanisms, such as efflux pumps. medcraveonline.commedcraveonline.com
For quaternary ammonium compounds (QACs) as a class, some studies have shown that exposure can lead to decreased susceptibility to other antiseptics like chlorhexidine (B1668724) and triclosan, as well as to certain antibiotics such as ampicillin (B1664943) and sulfamethoxazole. medcraveonline.commedcraveonline.com However, specific evidence directly linking the clinical use of dequalinium to the development of cross-resistance to other antiseptics or antibiotics is lacking. The multiple modes of action of dequalinium are thought to minimize this risk. nih.govspringermedizin.de
Sustained Efficacy and Low Reports of Clinical Resistance
Despite its use for over three decades, there is a notable absence of reports on clinically relevant resistance to dequalinium chloride. nih.govnih.govspringermedizin.de This sustained efficacy is a key clinical advantage. clinicaltrials.gov Numerous clinical studies, particularly in the context of treating vaginal infections like bacterial vaginosis, have consistently demonstrated its high cure rates, comparable to standard antibiotic treatments such as clindamycin (B1669177) and metronidazole (B1676534). nih.govbmj.comconexiant.com
The low potential for resistance development is attributed to its multi-target mechanism of action. nih.govnih.govspringermedizin.de This inherent property makes dequalinium a reliable therapeutic option, especially in an era of increasing microbial resistance to single-target antimicrobial agents. nih.gov
Advanced Research on Dequalinium Based Drug Delivery Systems
Dequalinium (B1207927) as a Mitochondria-Targeting Moiety
The unique structure of dequalinium, featuring two cationic quinolinium rings separated by a ten-carbon aliphatic chain, allows it to self-assemble into vesicular structures and also to be incorporated into other nanocarriers to impart mitochondrial targeting. This section details the formulation and development of several key dequalinium-based drug delivery platforms.
Formulation of DQAsomes and DQA80s (Dequalinium/DOTAP/DOPE Nanosomes)
DQAsomes are liposome-like vesicles composed solely of dequalinium, representing the foundational dequalinium-based nanocarrier system for mitochondrial drug and gene delivery. nih.govnih.govnih.govnih.gov These self-assembling vesicles typically exhibit hydrodynamic diameters in the range of 170 to 200 nm and a strong positive zeta potential of approximately +50 mV. wisdomlib.org The high positive charge is crucial for their interaction with and transport across the negatively charged mitochondrial membrane.
Further research has led to the development of modified DQAsomes, such as DQA80s, which are nanosomes composed of dequalinium in combination with other lipids like 1,2-dioleoyl-3-trimethylammonium-propane (DOTAP) and 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE). nsf.gov These additions are intended to enhance the stability and efficacy of the delivery system. DQA80s have demonstrated significantly increased cellular uptake and more efficient escape from the endolysosome into the cytosol when compared to traditional DQAsomes. nsf.gov
| Delivery System | Composition | Particle Size (nm) | Zeta Potential (mV) | Key Findings |
| DQAsomes | Dequalinium | 170 - 200 | ~ +50 | Self-assembles into vesicles; binds and protects DNA. nih.govwisdomlib.org |
| DQA80s | Dequalinium/DOTAP/DOPE | Not specified | Not specified | Increased cellular uptake and endolysosomal escape compared to DQAsomes. nsf.gov |
Development of Dequalinium-Modified Liposomes
To leverage the biocompatibility and versatility of liposomes, researchers have incorporated dequalinium into their structure to create mitochondria-targeting drug carriers. google.com This is often achieved by conjugating dequalinium to a lipid anchor, which is then integrated into the liposomal bilayer during formulation. These modified liposomes can encapsulate a wide range of therapeutic agents, both hydrophilic and hydrophobic, within their aqueous core or lipid bilayer, respectively. The inclusion of dequalinium imparts a positive surface charge and the ability to specifically accumulate in mitochondria. For instance, positively charged liposomes formulated with stearylamine have been shown to be promising carriers for transdermal drug delivery. longdom.org The charge of the liposomal surface can be precisely controlled by adjusting the molar ratio of the cationic lipid, like dequalinium, in the formulation.
Engineering of Dequalinium-Containing Nanoemulsions (e.g., DTOS)
Nanoemulsions are another class of nanocarriers that have been engineered for mitochondrial targeting using dequalinium. A notable example is the DTOS nanoemulsion, composed of dequalinium and α-tocopherol succinate (B1194679) (α-TOS). nih.govmdpi.com In this system, both dequalinium and α-TOS act as bifunctional agents, serving as both surfactants to stabilize the nanoemulsion and as active agents with mitochondria-targeting and anticancer properties. nih.govmdpi.comnih.gov DTOS nanoemulsions are typically formulated using homogenization to produce droplets with a diameter of 150–170 nm. nih.govmdpi.com Studies have shown that these nanoemulsions are stable for extended periods and can effectively target mitochondria, leading to the inhibition of cancer cell growth. nih.govmdpi.com For example, the DTOS 5-5 formulation (referring to the molar ratio of dequalinium and α-TOS) was found to inhibit 71.5% of HeLa cells after 24 hours. nih.govmdpi.com
| Nanoemulsion Formulation | Composition | Particle Size (nm) | Key Findings |
| DTOS | Dequalinium and α-tocopherol succinate | 150 - 170 | Stable for over three years; effectively targets mitochondria and inhibits cancer cell growth. nih.govmdpi.com |
Synthesis of Amphiphilic Polymers with Dequalinium for Nanoparticle Formation (e.g., GC-DQA)
Amphiphilic polymers functionalized with dequalinium represent a sophisticated approach to creating mitochondria-targeting nanoparticles. An example of this is the synthesis of glycol chitosan-dequalinium (GC-DQA) polymers. nih.gov In this process, dequalinium is conjugated to the glycol chitosan backbone, often via a linker molecule. nih.gov The resulting amphiphilic polymer can then self-assemble in an aqueous environment to form nanoparticles. In these structures, the hydrophobic dequalinium acts as the core-forming component, while the hydrophilic glycol chitosan forms the outer shell. These GC-DQA nanoparticles have been shown to be effective in targeting mitochondria and have been investigated for the delivery of anticancer drugs like curcumin. nih.gov The synthesis is typically confirmed using techniques such as 1H NMR and FT-IR spectroscopy. google.com
Delivery of Therapeutic Cargo
The primary application of these dequalinium-based nanocarriers is the targeted delivery of therapeutic molecules to the mitochondria. This is particularly relevant for therapies aimed at modulating mitochondrial function or inducing apoptosis in diseased cells.
DNA and Antisense RNA Delivery to Mitochondria
A significant area of research has been the use of dequalinium-based systems, particularly DQAsomes, for the delivery of genetic material to mitochondria. researchgate.net DQAsomes are capable of binding and protecting DNA from degradation by nucleases. nih.gov The cationic nature of DQAsomes facilitates the formation of a complex with negatively charged DNA. It has been demonstrated that these DQAsome/DNA complexes can release the DNA upon contact with the mitochondrial membrane, a critical step for the genetic material to enter the organelle. nih.gov
The delivery of antisense RNA to mitochondria is another promising therapeutic strategy for mitochondrial diseases. While direct studies detailing the use of dequalinium-based systems for antisense RNA delivery are emerging, the established ability of DQAsomes and related nanocarriers to deliver DNA to mitochondria provides a strong foundation for this application. researchgate.net The principles of electrostatic interaction and mitochondrial targeting are equally applicable to antisense RNA molecules. The development of efficient and safe vectors for mitochondrial gene silencing is an active area of investigation.
Encapsulation and Delivery of Anticancer Drugs (e.g., Curcumin, Paclitaxel)
Curcumin: Curcumin, a natural compound with potent antioxidant and anti-inflammatory properties, has been successfully encapsulated in dequalinium-based delivery systems to enhance its therapeutic potential. mdpi.com Researchers have developed curcumin-loaded DQAsomes and dequalinium-containing oil-in-water emulsions (DQE) to overcome curcumin's low aqueous solubility and improve its delivery. nih.govmdpi.com
In one approach, DQAsomes were formulated for pulmonary delivery. These vesicles demonstrated high drug loading of up to 61% and an encapsulation efficiency of 90%, significantly increasing the aqueous solubility of curcumin. mdpi.com Another study focused on a DQE system where curcumin was incorporated into the oil phase of an emulsion using dequalinium as the emulsifier. nih.gov This formulation also showed efficient encapsulation and the potential for mitochondrial targeting. nih.gov The physical characteristics of these curcumin-loaded dequalinium systems are detailed in the table below.
| Parameter | Curcumin-Loaded DQAsomes | Curcumin-Loaded DQE |
| Mean Diameter | 170–200 nm | 100–200 nm |
| ζ Potential | Approx. +50 mV | Not Specified |
| Drug Loading | Up to 61% | Not Specified |
| Encapsulation Efficiency | 90% | Not Specified |
Paclitaxel: Paclitaxel is a highly effective chemotherapeutic agent used in the treatment of various cancers. taylorandfrancis.comnih.gov Dequalinium has been incorporated into nanocarrier systems to specifically guide paclitaxel to mitochondria. nih.govtaylorandfrancis.com For instance, liposomes containing paclitaxel have been decorated with dequalinium as a mitochondrial targeting moiety. taylorandfrancis.com This surface modification leverages dequalinium's ability to selectively accumulate in the mitochondria of cancer cells, thereby concentrating the cytotoxic effects of paclitaxel at this critical organelle. taylorandfrancis.com The use of DQAsomes for the delivery of low-molecular-weight molecules like paclitaxel has been explored as a strategy for apoptosis-based anticancer chemotherapy. nih.gov
Pharmacokinetic Considerations for Drug Delivery Systems
The effectiveness of dequalinium-based nanocarriers is heavily dependent on their interaction with cancer cells, from initial uptake to their ultimate arrival at the mitochondrial target.
Cellular Uptake and Endolysosomal Escape Mechanisms
Endolysosomal Escape: After being internalized via endocytosis, nanocarriers are trapped within endosomes, which mature into lysosomes—organelles containing degradative enzymes. For the encapsulated drug to reach its target within the cell, the nanocarrier must escape this endolysosomal pathway. nih.gov While the precise mechanism for DQAsomes has not been definitively elucidated, the known properties of dequalinium strongly suggest a membrane-destabilization mechanism. mdpi.comnih.gov
Dequalinium is an amphiphilic molecule, meaning it has both hydrophilic (water-attracting) and hydrophobic (water-repelling) regions. This structure allows it to interact with and disrupt lipid bilayers, such as the endosomal membrane. As the endosome becomes more acidic, the protonation of dequalinium may enhance its interaction with the anionic lipids of the endosomal membrane. nih.gov This interaction is believed to induce structural instability or pore formation in the membrane, leading to its rupture and the release of the dequalinium-based nanocarrier into the cell's cytoplasm, thus avoiding degradation in the lysosome. mdpi.comnih.gov
Intracellular Localization and Mitochondrial Accumulation
The defining characteristic of dequalinium and the primary rationale for its use in drug delivery is its ability to act as a mitochondriotropic agent. mdpi.comtaylorandfrancis.com Dequalinium is a delocalized lipophilic cation that selectively and efficiently accumulates in the mitochondria of carcinoma cells. mdpi.comtaylorandfrancis.com
This targeted accumulation is driven by the significant negative mitochondrial transmembrane potential (the voltage difference across the inner mitochondrial membrane), which is considerably higher in cancer cells compared to normal cells. The strong positive charge of dequalinium leads it to be drawn towards and across the mitochondrial membrane, resulting in its concentration within the mitochondrial matrix. taylorandfrancis.com
Confocal microscopy studies have confirmed the efficient mitochondrial targeting ability of dequalinium-based systems, such as curcumin-loaded emulsions, in cancer cell lines. nih.gov Once accumulated in the mitochondria, the delivery system can release its encapsulated anticancer drug directly at this organelle, which is central to cellular metabolism and apoptosis (programmed cell death). This targeted approach aims to maximize the drug's efficacy and induce cancer cell death more effectively. mdpi.comtaylorandfrancis.com
Synthesis and Derivatization Strategies of Dequalinium
Rational Design of Dequalinium (B1207927) Analogues
The rational design of dequalinium analogues aims to optimize its biological activity, selectivity, and pharmacokinetic properties. This involves systematic modifications of its chemical structure and studying the resulting effects on its function.
Structure-activity relationship (SAR) studies of dequalinium analogues have revealed that both the length of the linker chain and the nature of the heterocyclic headgroups are critical for their biological activity. For instance, in the context of their activity as K+ channel blockers, the length of the polymethylene linker between the two quinolinium rings significantly influences their potency and selectivity.
To investigate the conformational requirements for the interaction of dequalinium with its binding sites, conformationally restricted analogues have been synthesized. Among these are the bis-quinolinium cyclophane derivatives, such as UCL 1684 and UCL 1848. These molecules incorporate the two quinolinium rings into a more rigid cyclophane structure, which limits the conformational flexibility of the molecule. The study of these derivatives provides insights into the spatial arrangement of the quinolinium headgroups that is optimal for biological activity.
Dequalinium itself is a bolaamphiphile, characterized by two hydrophilic headgroups connected by a hydrophobic linker. The design of novel bolaamphiphile analogues involves varying the nature of both the hydrophilic and hydrophobic parts of the molecule. This can include changing the linker length and rigidity, as well as modifying the structure of the terminal quaternary ammonium (B1175870) groups. These modifications can influence the self-assembly properties of the molecules and their ability to interact with biological membranes and other targets.
Development of Hybrid Molecules and Conjugates
To enhance the therapeutic potential and target specificity of dequalinium, researchers have explored the development of hybrid molecules and conjugates. This strategy involves linking the dequalinium scaffold to other pharmacologically active molecules or targeting moieties. For example, dequalinium has been investigated for its potential to be conjugated to carrier systems for drug and gene delivery, leveraging its cationic nature to interact with nucleic acids and cell membranes. The development of such conjugates aims to combine the properties of dequalinium with those of another molecule to create a new chemical entity with improved therapeutic efficacy or a novel mechanism of action.
Polymer Conjugates for Enhanced Delivery and Activity of Dequalinium
The conjugation of dequalinium with polymers represents a sophisticated strategy to augment its therapeutic potential, primarily by improving its delivery to target sites and enhancing its biological activity. This approach leverages the principles of polymer-drug conjugation to create novel macromolecular structures with optimized pharmacokinetic and pharmacodynamic profiles. Research in this area has led to the development of self-assembling nanosystems that can selectively target specific cellular organelles, such as mitochondria, thereby amplifying the therapeutic efficacy of dequalinium.
One of the most notable examples of a dequalinium-polymer conjugate is the synthesis of an amphiphilic polymer composed of glycol chitosan (GC) and dequalinium (DQA). This conjugate, referred to as GC-DQA, is designed to self-assemble into nanoparticles in an aqueous environment, forming a core-shell structure that can encapsulate other therapeutic agents. The synthesis of this polymer conjugate is a multi-step process that involves the use of a linker molecule to covalently attach dequalinium to the glycol chitosan backbone.
The synthetic route to GC-DQA begins with the modification of glycol chitosan through a Michael addition reaction with methyl acrylate. This step introduces a reactive linker to the primary amine groups of the glycol chitosan. Subsequently, dequalinium chloride is reacted with the modified glycol chitosan, resulting in the formation of the final GC-DQA conjugate. This synthetic strategy allows for a controlled and efficient conjugation process, yielding a well-defined polymer-drug conjugate.
Dequalinium, on the other hand, serves a dual purpose in the GC-DQA conjugate. Firstly, its inherent lipophilic character provides the hydrophobic component necessary for the self-assembly of the amphiphilic polymer into nanoparticles. Secondly, and more critically, dequalinium acts as a mitochondria-targeting moiety. The delocalized positive charge of the dequalinium cation facilitates its accumulation within the mitochondria, which have a highly negative membrane potential. This targeted delivery is a key feature of the GC-DQA conjugate, as it allows for the concentration of the therapeutic payload directly at the site of action.
Research findings have demonstrated the successful formation of self-assembled nanoparticles from the GC-DQA conjugate. These nanoparticles have been shown to be effective carriers for hydrophobic drugs, such as curcumin. The encapsulation of curcumin within the GC-DQA nanoparticles not only improves its solubility and stability but also facilitates its targeted delivery to the mitochondria of cancer cells. In vitro studies have confirmed the mitochondria-targeting ability of these nanoparticles and their potential to enhance the anticancer activity of the encapsulated drug. The GC-DQA nanoparticles themselves have been reported to have low cytotoxicity, further underscoring their potential as a safe and effective drug delivery system.
The enhanced delivery and activity of the dequalinium-polymer conjugate can be attributed to several factors. The nanoscale size of the self-assembled particles allows for passive targeting of tumor tissues through the enhanced permeability and retention (EPR) effect. The active targeting of mitochondria by the dequalinium component ensures a high local concentration of the drug, which can lead to a more potent therapeutic effect and potentially overcome mechanisms of drug resistance. Furthermore, the polymeric nature of the conjugate can protect the encapsulated drug from premature degradation and clearance, thereby prolonging its circulation time and bioavailability.
The development of the glycol chitosan-dequalinium conjugate exemplifies a promising strategy in the synthesis and derivatization of dequalinium to create advanced drug delivery systems. By combining the unique properties of dequalinium with the versatility of polymeric carriers, it is possible to design sophisticated nanomedicines with enhanced therapeutic efficacy and targeted action.
| Dequalinium-Polymer Conjugate Profile | |
| Polymer | Glycol Chitosan |
| Linker | Methyl Acrylate |
| Conjugation Chemistry | Michael Addition Reaction |
| Resulting Structure | Amphiphilic Glycol Chitosan-Dequalinium (GC-DQA) Conjugate |
| Self-Assembly | Forms Nanoparticles in Aqueous Solution |
| Targeting Moiety | Dequalinium (Mitochondria-Targeting) |
| Enhanced Delivery | Encapsulation of Hydrophobic Drugs (e.g., Curcumin) |
| Enhanced Activity | Targeted Delivery to Mitochondria |
Academic Clinical Study Findings and Methodologies
Randomized Controlled Trials in Vaginal Infections
Randomized controlled trials have demonstrated that dequalinium (B1207927) chloride, a quaternary ammonium (B1175870) salt, is a viable alternative to standard antibiotic and antiseptic treatments for vaginal infections, particularly bacterial vaginosis (BV).
A multinational, multicenter, single-blind, randomized trial involving 321 women with BV compared the efficacy of 10 mg dequalinium chloride vaginal tablets with 2% clindamycin (B1669177) vaginal cream. nih.govnih.govnih.gov The results indicated that dequalinium chloride was non-inferior to clindamycin in treating BV. bmj.com Another randomized, double-blind, multicentric clinical study involving 180 patients with various vaginal infections (bacterial vaginosis, vulvovaginal candidiasis, and trichomoniasis) found that 10 mg dequalinium chloride vaginal tablets had comparable efficacy to 200 mg povidone-iodine vaginal tablets. nih.gov Both treatments significantly improved the symptoms of vaginal infections. nih.gov
A more recent phase 4, multicenter, triple-blind, randomized clinical trial with 147 premenopausal women demonstrated that dequalinium chloride was noninferior to oral metronidazole (B1676534) for treating BV. conexiant.com
The following table summarizes the comparative efficacy of Dequalinium chloride with standard treatments from a key clinical trial.
Clinical cure rates in studies involving dequalinium chloride are frequently assessed using Amsel's criteria, which include the presence of a thin, white, homogeneous discharge; a vaginal pH greater than 4.5; a positive whiff-amine test; and the presence of clue cells on microscopy.
In the comparative trial against clindamycin, the clinical cure rate, defined by the resolution of all four Amsel's criteria, was a primary outcome. nih.govnih.gov At the first follow-up visit one week after treatment, the cure rate for dequalinium chloride was 81.5%, and for clindamycin, it was 78.4%. nih.govkarger.com At the second follow-up, approximately one month after treatment, the cure rates were 79.5% for dequalinium chloride and 77.6% for clindamycin, demonstrating sustained efficacy. nih.govkarger.com
Similarly, a study comparing dequalinium chloride to oral metronidazole found high clinical cure rates of over 90% in both treatment arms shortly after treatment completion. conexiant.com
The table below presents the clinical cure rates based on Amsel's criteria from a significant randomized controlled trial.
The therapeutic effect of dequalinium chloride extends to the restoration of a healthy vaginal microenvironment. Studies have assessed its impact on vaginal pH, the purity of vaginal flora, and the presence of lactobacilli.
In a randomized, double-blind study comparing dequalinium chloride with povidone-iodine, both treatments were effective in restoring the vaginal milieu. nih.gov This was evidenced by improvements in vaginal pH, the degree of purity of the vaginal flora, and the number of lactobacilli observed in wet mounts. nih.gov Another study comparing dequalinium chloride to clindamycin found that significantly more women in the dequalinium chloride group had a normal vaginal pH (below 4.5) at the first follow-up visit. karger.com This, along with a trend towards a higher percentage of women with a normal lactobacillary grade, suggests a better recovery of the normal vaginal flora with dequalinium chloride treatment. karger.com
Bacterial vaginosis is often associated with the formation of a dense, structured polymicrobial biofilm on the vaginal epithelium, with Gardnerella vaginalis being a key component. The resilience of these biofilms contributes to the high recurrence rates of BV.
In vitro studies have demonstrated that dequalinium chloride is effective in disrupting Gardnerella spp. biofilms associated with BV. It has been shown to reduce both the biomass and the metabolic activity of these biofilms. This anti-biofilm activity is considered a significant advantage, as it may lead to lower rates of BV recurrence.
Observational Studies and Meta-Analyses on Efficacy and Safety
Observational studies and meta-analyses have further substantiated the efficacy and safety of dequalinium chloride in the treatment of vaginal infections.
A systematic review and meta-analysis that included four randomized controlled studies and one observational study concluded that dequalinium chloride showed noninferiority to reference treatments for bacterial vaginosis and vulvovaginal candidiasis. nih.govnih.gov The meta-analysis of three of the randomized controlled trials confirmed this finding. nih.gov Importantly, no serious adverse events were reported across the included studies, highlighting a favorable safety profile. nih.gov
An observational study in Spain involving 573 women treated with dequalinium chloride for BV found that 84.8% of patients reported being symptom-free after treatment. nih.gov The majority of patients (83.1%) rated their satisfaction with the treatment as 'satisfactory' or 'very/extremely satisfactory' in terms of symptom relief and prevention of recurrence. nih.gov
Research Protocols for Future Clinical Trials (e.g., DEVA trial)
To further establish the role of dequalinium chloride in the management of bacterial vaginosis, large-scale, robust clinical trials are underway. One such significant study is the DEVA (Dequalinium versus usual care antibiotics for the treatment of bacterial vaginosis) trial.
The DEVA trial is a multicenter, randomized, open-label, non-inferiority trial being conducted in the United Kingdom. isrctn.com The primary objective is to determine if dequalinium chloride is as effective as standard antibiotic treatments for BV one month after the start of treatment. isrctn.com This trial is designed to provide high-quality evidence on the use of dequalinium chloride as a BV treatment, which could potentially lead to a reduction in antibiotic prescriptions for this common condition. isrctn.com The study will recruit women from genitourinary medicine (GUM) clinics and also through a trial website. isrctn.com
Non-Inferiority Trial Designs
Non-inferiority trials are designed to determine if a new treatment is not unacceptably worse than an established, standard therapy. longdom.orgcmaj.ca This trial design is particularly relevant when the new intervention may offer other advantages, such as a different mode of action or convenience. longdom.org In the context of dequalinium, the goal has been to show that its efficacy is comparable to standard antibiotic treatments like clindamycin and metronidazole. umn.edunih.gov
A key feature of these trials is the pre-defined non-inferiority margin, which is the maximum clinically acceptable difference between the new treatment and the active control. longdom.orgbmj.com For instance, in a significant single-blind, randomized trial comparing dequalinium chloride vaginal tablets to clindamycin 2% vaginal cream, the non-inferiority margin was set at 15%. bmj.com This means dequalinium would be considered non-inferior as long as its cure rate was no more than 15 percentage points lower than that of clindamycin. bmj.com
In this multinational study involving 321 women, the primary outcome was the clinical cure rate based on Amsel's criteria, assessed one week after treatment completion. nih.govsemanticscholar.org The results demonstrated the non-inferiority of dequalinium, as the lower boundary of the 95% confidence interval for the treatment difference did not cross the pre-defined -15% margin. bmj.com A more recent phase 4, triple-blind, double-dummy trial comparing dequalinium chloride to oral metronidazole also used a non-inferiority design with a 15% margin for the primary outcome of clinical cure rates. umn.edunih.gov This study confirmed that dequalinium was non-inferior to metronidazole. umn.edunih.gov
Table 1: Comparison of Non-Inferiority Trial Designs for Dequalinium Chloride
| Trial Identifier | Comparator | Primary Outcome | Non-Inferiority Margin | Key Finding |
|---|---|---|---|---|
| Med380104 / NCT01125410 | Clindamycin 2% vaginal cream | Clinical cure 7 days post-treatment (Amsel criteria) | 15% | Dequalinium was non-inferior to clindamycin (81.5% vs. 78.4% cure rate). bmj.comh1.co |
| Phase 4 Trial (Raba et al.) | Oral Metronidazole | Clinical cure 7-11 days post-treatment | 15% | Dequalinium was non-inferior to metronidazole (92.8% vs. 93.2% cure rate, ITT population). umn.edunih.gov |
| DEVA Trial (ISRCTN91800263) | Usual Care Antibiotics | Participant-reported symptom resolution at 4 weeks | 10% | This ongoing trial aims to determine if dequalinium is not worse than usual care antibiotics. nih.gov |
Advanced Research Methodologies and Analytical Techniques
Microscopic Techniques
Microscopic analysis is fundamental in visualizing the interactions of dequalinium (B1207927) iodide with biological systems at cellular and subcellular levels. Various sophisticated microscopic techniques have been employed to elucidate its mechanism of action, cellular uptake, and effects on microbial structures.
Confocal Laser Scanning Microscopy for Cellular Uptake and Mitochondrial Targeting
Confocal Laser Scanning Microscopy (CLSM) is a powerful tool for obtaining high-resolution, three-dimensional images of cells and subcellular structures. In the context of dequalinium, it has been instrumental in visualizing the cellular uptake and specific targeting of mitochondria. Dequalinium is known to be a mitochondria-targeting moiety. researchgate.net
Studies utilizing CLSM have demonstrated the efficient targeting of dequalinium-based formulations, such as nanosomes and emulsions, to the mitochondria of cancer cells like HeLa cells. researchgate.net In these experiments, nanoparticles or emulsions containing dequalinium are often labeled with a red fluorescent dye (e.g., Nile red), while mitochondria are stained with a green fluorescent probe (e.g., MitoTracker Green). The cell nucleus can be counterstained with a blue fluorescent dye like DAPI. The colocalization of the red and green fluorescence, appearing as yellow in merged images, provides clear evidence of the accumulation of the dequalinium formulation within the mitochondria. researchgate.net This targeted delivery is a critical aspect of its therapeutic potential. Research has shown that dequalinium-modified drug delivery systems can effectively transport therapeutic agents to the mitochondria. researchgate.net
Transmission Electron Microscopy (TEM) for Subcellular Localization
Transmission Electron Microscopy (TEM) offers unparalleled resolution for visualizing the internal structures of cells, making it an essential technique for confirming the precise subcellular localization of therapeutic agents. TEM has been used to corroborate the findings from CLSM regarding the mitochondrial targeting of dequalinium-based nanocarriers.
By providing ultrastructural details, TEM imaging can confirm the presence of dequalinium-containing nanosomes within the mitochondria of treated cells. researchgate.net This high-resolution imaging allows researchers to observe the interaction of the nanoparticles with mitochondrial membranes and their distribution within the organelle. The ability to visualize these interactions at the nanoscale is crucial for understanding the mechanisms by which dequalinium-based systems exert their effects.
Scanning Electron Microscopy (SEM) for Biofilm Architecture
Scanning Electron Microscopy (SEM) is a vital tool for studying the three-dimensional surface topography of biological samples, including microbial biofilms. Research has utilized SEM to investigate the effects of dequalinium chloride (DQC) on the architecture of bacterial biofilms, such as those formed by Gardnerella spp., which are associated with bacterial vaginosis. researchgate.netgedeonrichter.lvmdpi.com
These SEM studies have revealed that DQC can effectively disrupt the complex structure of these biofilms. researchgate.netgedeonrichter.lvmdpi.com In untreated control biofilms, SEM images typically show a dense, multilayered structure of bacteria encased in an extracellular polymeric substance (EPS) matrix. nih.govnih.govmq.edu.au Following treatment with dequalinium chloride, SEM analysis has demonstrated a significant disruption of this architecture. researchgate.netgedeonrichter.lvmdpi.com The observed effects include a reduction in biofilm biomass and a visible breakdown of the matrix integrity. researchgate.netgedeonrichter.lvmdpi.com These findings indicate that dequalinium chloride possesses potent anti-biofilm properties, capable of destroying the protective structure of bacterial communities. researchgate.netgedeonrichter.lvmdpi.com
Below is a table summarizing the observed effects of Dequalinium Chloride on Gardnerella spp. biofilm architecture as visualized by SEM.
| Treatment | Observed Biofilm Architecture |
| Control (Untreated) | Dense, multi-layered structure with abundant extracellular matrix. |
| Dequalinium Chloride | Disrupted architecture with reduced biomass and compromised matrix integrity. |
This table is based on findings from studies on the effect of dequalinium chloride on Gardnerella spp. biofilms.
Optical Microscopy for Morphological Changes
Optical microscopy, including phase-contrast and fluorescence microscopy, is widely used to observe the morphological changes in cells undergoing processes like apoptosis (programmed cell death). While specific studies focusing solely on dequalinium iodide-induced morphological changes using basic optical microscopy are not prevalent in the provided search context, the known induction of apoptosis by dequalinium allows for a description of the expected cellular alterations.
Apoptosis is characterized by a series of distinct morphological changes that can be readily observed with optical microscopy. purdue.edunih.govresearchgate.netmdpi.com These changes include:
Cell Shrinkage: The cell loses water and shrinks in size, becoming more compact.
Membrane Blebbing: The plasma membrane forms irregular bulges or "blebs" on the cell surface. researchgate.net
Chromatin Condensation (Pyknosis): The chromatin within the nucleus condenses and aggregates at the nuclear periphery. nih.gov
Nuclear Fragmentation (Karyorrhexis): The nucleus breaks down into smaller, discrete fragments. nih.gov
Formation of Apoptotic Bodies: The cell breaks apart into smaller, membrane-bound vesicles called apoptotic bodies, which contain fragments of the cytoplasm and nucleus. researchgate.net
Fluorescence microscopy, often used in conjunction with specific fluorescent dyes, can further elucidate these changes. For instance, nuclear dyes like Hoechst 33342 can be used to visualize the condensed and fragmented chromatin characteristic of apoptotic cells. nih.gov The observation of these morphological hallmarks provides strong evidence of apoptosis induction.
Spectroscopic and Chromatographic Methods
Spectroscopic and chromatographic techniques are indispensable for the chemical characterization of molecules and macromolecular systems.
Nuclear Magnetic Resonance (NMR) for Polymer Characterization
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure, composition, and purity of chemical compounds. In the context of dequalinium, NMR has been employed to characterize polymers that are conjugated with dequalinium for drug delivery applications.
For example, proton NMR (¹H NMR) can be used to confirm the successful conjugation of dequalinium to a polymer such as DSPE-PEG (1,2-distearoyl-sn-glycero-3-phosphoethanolamine-N-[amino(polyethylene glycol)]). By comparing the NMR spectra of the individual components (dequalinium and the polymer) with the spectrum of the final conjugate, researchers can identify characteristic peaks that confirm the formation of a covalent bond between the two molecules. The appearance of new signals or shifts in existing signals in the spectrum of the conjugate provides evidence of the successful synthesis of the dequalinium-polymer conjugate. researchgate.net This characterization is crucial for ensuring the quality and intended function of such drug delivery systems.
Fourier-Transform Infrared (FT-IR) Spectroscopy
The FT-IR spectrum of this compound would be expected to exhibit a complex pattern of absorption bands, with the "fingerprint region" (typically 1500-400 cm⁻¹) being unique to the molecule and useful for identification by comparison with a reference spectrum.
Expected Characteristic FT-IR Absorption Bands for this compound:
| Wavenumber Range (cm⁻¹) | Bond Vibration | Functional Group |
| 3100-3000 | C-H stretching | Aromatic (Quinoline) |
| 2950-2850 | C-H stretching | Aliphatic (Decamethylene) |
| 1620-1580 | C=C and C=N stretching | Aromatic (Quinoline) |
| 1500-1400 | C-H bending | Aliphatic (Decamethylene) |
| ~1380 | C-H bending (methyl group) | Aromatic (Quinoline) |
| Below 850 | C-H out-of-plane bending | Aromatic (Quinoline) |
| Below 700 | Skeletal vibrations of the quinoline (B57606) rings | Aromatic (Quinoline) |
Note: The presence of the quaternary ammonium (B1175870) groups influences the electronic distribution and may cause shifts in the absorption frequencies of the adjacent bonds. The iodide counter-ion does not typically show strong absorption in the mid-infrared region.
Gel Permeation Chromatography (GPC) for Molecular Weight
Gel Permeation Chromatography (GPC), a subset of size-exclusion chromatography, is a technique used to determine the molecular weight distribution of a substance. While GPC is most commonly applied to polymers, it can also be used to determine the molecular weight of smaller molecules like this compound. In GPC, a solution of the analyte is passed through a column packed with a porous gel. Larger molecules are excluded from the pores and elute first, while smaller molecules can penetrate the pores to varying extents and therefore have a longer elution time.
The molecular weight of this compound can be calculated from its chemical formula, C₃₀H₄₀I₂N₄, to be approximately 710.48 g/mol . A GPC analysis of a pure sample of this compound would be expected to show a single, sharp peak corresponding to this molecular weight. The retention time of this peak could be compared to that of known molecular weight standards to confirm the identity and purity of the compound.
Molecular Weight Data for Dequalinium Salts:
| Compound Name | Chemical Formula | Molecular Weight ( g/mol ) |
| This compound | C₃₀H₄₀I₂N₄ | ~710.48 |
| Dequalinium chloride | C₃₀H₄₀Cl₂N₄ | ~527.58 |
Animal Models in Preclinical Research
Murine Models for Anticancer and Antimicrobial Efficacy
Murine models, primarily mice, are extensively used in preclinical research to evaluate the in vivo efficacy of therapeutic agents. Studies have demonstrated the potential of dequalinium as both an anticancer and antimicrobial agent in various mouse models. It is important to note that much of the in vivo research has been conducted with dequalinium chloride, which is expected to have comparable biological activity to this compound due to the shared active cation.
Anticancer Efficacy:
Research has shown that dequalinium exhibits significant anticarcinoma activity. In a study utilizing a murine model with intraperitoneally implanted bladder carcinoma (MBT-2), dequalinium was found to be more effective than several established anticancer drugs in prolonging the survival of the mice. Furthermore, dequalinium demonstrated the ability to inhibit the growth of subcutaneously implanted human colon carcinoma (HT-29) in nude mice. These findings highlight the potential of dequalinium as a broad-spectrum anticancer agent.
Antimicrobial Efficacy:
Galleria mellonella Infection Models for Antimicrobial Studies
The Galleria mellonella (greater wax moth) larva has emerged as a valuable alternative in vivo model for preliminary screening of antimicrobial compounds. This model offers several advantages over traditional murine models, including a lower cost, faster turnaround time, and fewer ethical concerns. The innate immune system of G. mellonella shares structural and functional similarities with that of vertebrates, making it a relevant model for studying host-pathogen interactions and the efficacy of antimicrobial agents.
While specific studies utilizing G. mellonella to evaluate the antimicrobial efficacy of this compound have not been identified, this model holds significant potential for such investigations. The broad-spectrum antimicrobial activity of dequalinium against a wide range of bacteria and fungi makes it a suitable candidate for testing in G. mellonella infection models. Researchers could infect larvae with clinically relevant pathogens and subsequently administer this compound to assess its impact on larval survival and pathogen clearance. This approach would provide valuable preliminary data on the in vivo efficacy of this compound before proceeding to more complex and costly mammalian models.
Zebrafish Larvae Models for Cancer Treatment Evaluation
Zebrafish (Danio rerio) larvae have gained prominence as an in vivo model for cancer research and drug screening. Their optical transparency allows for real-time visualization of tumor growth, metastasis, and the effects of therapeutic agents. The rapid development and high fecundity of zebrafish also make them suitable for high-throughput screening of potential anticancer compounds.
Although no specific studies have been published on the evaluation of this compound in zebrafish larvae models for cancer treatment, this model presents a promising avenue for future research. The known anticancer properties of dequalinium could be investigated by establishing zebrafish xenograft models, where human cancer cells are implanted into the larvae. The effect of this compound on tumor progression, angiogenesis, and metastasis could then be monitored non-invasively over time. This would provide valuable insights into the mechanisms of action of dequalinium as an anticancer agent and facilitate the screening of derivatives with improved efficacy.
Future Research Perspectives and Translational Potential
Elucidation of Additional Molecular Targets and Pathways
Dequalinium's therapeutic effects are known to stem from its activity on multiple cellular targets. As a lipophilic, bis-quaternary ammonium (B1175870) molecule, it exhibits membrane-active properties and can selectively accumulate in mitochondria, interfering with energy production. nih.govresearchgate.net However, its activity extends beyond mitochondria. Research has identified over a dozen protein targets, implicating it in antibacterial, antiviral, antifungal, antiparasitic, and anticancer activities. nih.govresearchgate.net
Future research should aim to build upon this knowledge by:
Identifying Novel Protein Interactions: Employing advanced proteomic techniques to uncover previously unknown protein binding partners of dequalinium (B1207927). This could reveal its influence on signaling pathways not yet associated with its mechanism of action.
Investigating DNA Intercalation: Further exploring the compound's ability to intercalate into DNA, which could have significant implications for its anticancer properties. smolecule.com
Characterizing Transporter Inhibition: Expanding on the finding that dequalinium is a potent inhibitor of the human organic cation transporter 2 (hOCT2), a protein involved in drug transport. nih.gov Understanding its interaction with other transporters is crucial for predicting its pharmacokinetic profile and potential drug interactions.
A summary of known molecular targets for the dequalinium cation is presented below.
| Category | Specific Target/Pathway | Associated Effect |
| Organelle | Mitochondria | Blocks energy production, depletes mitochondrial DNA nih.govresearchgate.net |
| Cellular Process | Cell Membrane Permeability | Disrupts bacterial and fungal cell membranes smolecule.com |
| Protein (Cancer-related) | Protein Kinase C (PKC-α/β), Cdc7/Dbf4 | Inhibition of kinases involved in cell proliferation nih.gov |
| Protein (Ion Channel) | Ca2+-activated K+ channels | Modulation of ion flow nih.gov |
| Protein (Bacterial) | Multidrug transporters (QacR, AcrB, EmrE), RamR | Interaction with resistance and regulatory proteins nih.gov |
| Protein (Viral) | MPER domain of gp41 (HIV-1) | Potential antiviral activity nih.govdrugbank.com |
| Protein (Neuro-related) | α-synuclein oligomers | Restricts protofibril formation nih.gov |
| Protein (Drug Transport) | Human Organic Cation Transporter 2 (hOCT2) | Potent inhibition nih.gov |
Further Development of Dequalinium-Based Nanomedicines
Dequalinium's unique chemical structure as a bolaamphiphile makes it an excellent candidate for the construction of novel nanomedicine platforms. nih.govresearchgate.net These structures, such as liposomes and nanoparticles (often termed DQAsomes), can be used for drug entrapment and delivery. nih.govresearchgate.net
Future research in this area should focus on:
Targeted Drug Delivery: Leveraging dequalinium's inherent mitochondriotropic properties to design nanocarriers that can specifically deliver other therapeutic agents (e.g., chemotherapeutics) to the mitochondria of cancer cells. smolecule.com
Improving Bioavailability: Developing dequalinium-based nanoparticles to improve the solubility and bioavailability of poorly absorbed drugs.
Controlled Release Systems: Engineering these nanomedicines to provide sustained or triggered release of encapsulated drugs in response to specific physiological cues, such as pH or enzyme levels in a tumor microenvironment.
The development of such nanomedicines could enhance therapeutic efficacy while minimizing systemic toxicity, a key goal in modern pharmacology. nih.govmdpi.com
Investigating Dequalinium's Efficacy in Other Pathological Conditions
The broad-spectrum activity of dequalinium suggests its potential utility in a range of diseases beyond its current applications. nih.govresearchgate.net Prospective studies are warranted to systematically evaluate its efficacy in:
Oncology: Building on preliminary findings that dequalinium exhibits anticarcinoma activity, in part due to its selective accumulation in mitochondria. drugbank.com Further investigation into its effects on different cancer cell lines and in animal models is a logical next step.
Neurodegenerative Diseases: The discovery that dequalinium can target α-synuclein oligomers and restrict their aggregation into protofibrils opens a potential therapeutic avenue for synucleinopathies like Parkinson's disease. nih.gov
Parasitic and Viral Infections: The identified antiparasitic and antiviral properties need to be explored more thoroughly to determine the specific pathogens it is most effective against and the underlying mechanisms of action. nih.govdrugbank.com
Addressing Potential Neurotoxicity in Neuroprotective Applications
A significant challenge in exploring dequalinium's therapeutic potential for neurological disorders is the dichotomy between its neuroprotective and neurotoxic effects. While it shows promise in targeting α-synuclein aggregates, a key pathological feature in some neurodegenerative diseases, it has also been shown to exhibit neurotoxicity in cultured cerebellar granule neurons with an IC50 value of 0.46 µM. nih.govnih.gov
To harness its neuroprotective capabilities, future research must address this neurotoxicity by:
Defining Therapeutic Windows: Conducting detailed dose-response studies to identify concentrations at which neuroprotective effects occur without significant neurotoxicity.
Utilizing Targeted Delivery: Employing dequalinium-based nanomedicines (as discussed in 9.2) to specifically target affected brain regions or cell types, thereby minimizing exposure to healthy neurons and reducing the risk of toxicity.
Developing Analogs: Synthesizing and screening structural analogs of dequalinium to identify compounds that retain the desired neuroprotective activity but have a reduced neurotoxicity profile.
Strategies for Overcoming Potential Drug Interactions in Complex Therapeutic Regimens
The clinical use of dequalinium, particularly for systemic applications, will require a thorough understanding of its potential for drug-drug interactions. Its inhibition of the hOCT2 drug transporter is a significant finding, as this could affect the clearance of other drugs. nih.gov Furthermore, documented interactions suggest that dequalinium can increase the risk of methemoglobinemia or bleeding when combined with certain medications and decrease the efficacy of others. drugbank.com
Strategies to mitigate these risks include:
Comprehensive Interaction Profiling: Conducting in vitro and in vivo studies to screen for interactions with a wide range of commonly prescribed drugs, particularly those metabolized or transported by systems potentially affected by dequalinium.
Pharmacokinetic Modeling: Developing models to predict how co-administration of dequalinium might alter the pharmacokinetics of other drugs, allowing for proactive dose adjustments.
Clinical Monitoring Guidelines: Establishing clear guidelines for monitoring patients who are receiving dequalinium as part of a complex therapeutic regimen, especially those involving drugs with a narrow therapeutic index.
| Interacting Drug Class/Agent | Potential Effect of Co-administration with Dequalinium |
| Certain Local Anesthetics (e.g., Lidocaine, Ropivacaine) | Increased risk or severity of methemoglobinemia drugbank.com |
| Anticoagulants (e.g., Warfarin, Dicoumarol) | Increased risk or severity of bleeding drugbank.com |
| Certain Laxatives (e.g., Lactulose) | Decreased therapeutic efficacy of the laxative drugbank.com |
| Certain Live Vaccines (e.g., Typhoid vaccine) | Decreased therapeutic efficacy of the vaccine drugbank.com |
| Cisatracurium | Increased neuromuscular blocking activities drugbank.com |
Clinical Translation of Dequalinium as an Antibiotic Resistance Decelerator
One of the most exciting future prospects for dequalinium is its potential use to combat antibiotic resistance. Recent research has shown that dequalinium chloride can significantly slow the development of resistance in E. coli to the antibiotic ciprofloxacin (B1669076). drugtargetreview.com It appears to achieve this by modulating the master bacterial stress response without impeding bacterial growth, which would otherwise give a competitive advantage to resistant strains. drugtargetreview.com
The critical next step is the clinical translation of these preclinical findings. This will require:
Phase I Clinical Trials: To establish the safety and pharmacokinetics of dequalinium when administered with antibiotics in human subjects.
Phase II/III Clinical Trials: To evaluate the efficacy of combination therapy (dequalinium + antibiotic) in preventing the emergence of resistance during the treatment of bacterial infections in patients. drugtargetreview.com
Broad-Spectrum Evaluation: Investigating whether dequalinium can decelerate resistance to other classes of antibiotics and in other clinically relevant bacterial species.
Given that dequalinium itself is an antiseptic with multiple mechanisms of action, the risk of bacteria developing resistance to it is considered low, making it a strong candidate for this application. researchgate.netnih.gov
Optimization of Synthesis Methods for Scalability and Purity
For dequalinium iodide to be viable for widespread clinical use, particularly for the novel applications discussed, its synthesis must be efficient, scalable, and yield a high-purity product. A known synthesis pathway involves reacting precursors like 2-methyl-4-chloroquinoline and p-methoxybenzylamine, followed by steps including debenzylation and the addition of 1,10-diiododecane. smolecule.com
Future research in chemical engineering and process chemistry should focus on:
Improving Reaction Efficiency: Investigating alternative catalysts, solvents, and reaction conditions to increase yield and reduce reaction times.
Ensuring Scalability: Adapting the synthesis process from laboratory-scale batches to large-scale industrial production, addressing challenges related to heat transfer, mixing, and material handling.
Enhancing Purification Techniques: Developing and refining purification methods, such as advanced chromatography or crystallization techniques, to consistently achieve the high degree of purity required for pharmaceutical-grade active ingredients.
Green Chemistry Approaches: Exploring more environmentally sustainable synthesis routes that minimize waste and use less hazardous reagents.
Successful optimization will be crucial for making this compound an economically viable and readily available therapeutic agent for its expanded clinical indications.
Q & A
Q. What are the key physicochemical properties of dequalinium iodide, and how do they influence experimental design in pharmacological studies?
this compound (C30H40I2N4, molar mass 665.50 g/mol) is a bis-quaternary ammonium compound with low solubility in water, ethanol, and DMSO, necessitating solvent optimization for in vitro assays. Its amphiphilic structure allows interaction with lipid bilayers and protein aggregates, which is critical for studies on mitochondrial targeting or α-synuclein modulation. Researchers should prioritize solubility testing (e.g., using surfactants or co-solvents) and stability assessments under varying pH/temperature conditions to avoid experimental artifacts .
Q. What methodologies are recommended for synthesizing and characterizing this compound analogues with modified alkyl chain lengths?
Synthesis involves quaternizing 4-aminoquinaldine with diiodoalkanes of varying chain lengths (e.g., C4-C14). Characterization requires:
- Purity analysis : HPLC with UV detection (λ = 254 nm) .
- Structural confirmation : NMR (¹H/¹³C) and high-resolution mass spectrometry.
- Solubility profiling : Phase diagrams in aqueous/organic solvents. Example analogues include C4-DQ (tetramethylene), C8-DQ (octamethylene), and C14-DQ, each showing distinct bioactivity profiles .
Q. How should researchers design dose-response experiments to evaluate this compound’s antimicrobial efficacy while minimizing cytotoxicity?
- Use a dual approach :
- Microbial assays: Broth microdilution (CLSI guidelines) to determine MIC/MBC against Gram-positive bacteria (e.g., S. aureus) and fungi.
- Cytotoxicity screening: Mammalian cell lines (e.g., HEK-293) with MTT assays at identical concentrations.
Advanced Research Questions
Q. How can contradictory data on this compound’s mechanism of action in mitochondrial membrane disruption be resolved?
Contradictions often arise from model-specific variables (e.g., cell type, membrane composition). A systematic approach includes:
- Comparative assays : Parallel studies in isolated mitochondria vs. intact cells to isolate direct membrane effects from secondary pathways.
- Biophysical techniques : Surface plasmon resonance (SPR) to quantify binding affinity to cardiolipin vs. other phospholipids.
- Molecular dynamics simulations : To map interactions between dequalinium’s quaternary groups and lipid headgroups .
Q. What analytical frameworks are suitable for interpreting this compound’s role in α-synuclein protofibril formation, particularly when secondary data conflicts with primary findings?
- Primary data validation : Reproduce protofibril assays (ThT fluorescence, TEM) under standardized conditions (pH 6.5, 37°C) .
- Secondary data reconciliation : Meta-analysis of published kinetic parameters (e.g., lag phase duration, elongation rates) using random-effects models to account for inter-study variability.
- Controlled variables : Document dequalinium batch purity, α-synuclein isoforms (wild-type vs. A53T mutant), and buffer ionic strength .
Q. How can researchers optimize this compound’s selectivity for bacterial vs. mammalian membranes in structure-activity relationship (SAR) studies?
- SAR strategy : Synthesize analogues with incremental alkyl chain extensions (C4-C14) and assess:
- Antimicrobial potency: MIC against S. aureus (ATCC 25923).
- Hemolytic activity: Red blood cell lysis assays (% hemolysis at 10-100 μM).
- Key findings :
| Chain Length | MIC (μM) | Hemolysis (%) |
|---|---|---|
| C4 | >100 | <5 |
| C10 | 12.5 | 35 |
| C14 | 6.25 | 78 |
| Shorter chains (C4-C8) reduce cytotoxicity but require higher doses, while C10-C14 balances efficacy and toxicity . |
Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in multi-parametric assays (e.g., oxidative stress + membrane depolarization)?
- Multivariate analysis : Principal component analysis (PCA) to identify correlated variables across datasets.
- Dose-response modeling : Hierarchical Bayesian models to account for inter-experiment variability.
- Error propagation : Incorporate instrument uncertainties (e.g., plate reader ±5%) into confidence intervals .
Methodological Best Practices
- Data reproducibility : Pre-register protocols (e.g., OSF) and share raw datasets (e.g., Zenodo) with metadata on solvent purity and equipment calibration .
- Literature synthesis : Use tools like SciFinder to map patent vs. academic literature gaps, prioritizing studies with full experimental details .
- Ethical reporting : Disclose conflicts of interest (e.g., funding from antimicrobial developers) and adhere to ARRIVE guidelines for in vivo work .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
